molecular formula C24H33N3O8S B1679454 Ro 18-3981 CAS No. 103295-92-7

Ro 18-3981

Cat. No.: B1679454
CAS No.: 103295-92-7
M. Wt: 523.6 g/mol
InChI Key: VEZRCCZBPXTSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure given in first source

Properties

CAS No.

103295-92-7

Molecular Formula

C24H33N3O8S

Molecular Weight

523.6 g/mol

IUPAC Name

2-propoxyethyl 2,6-dimethyl-4-(3-nitrophenyl)-5-[2-(propan-2-ylsulfamoyl)acetyl]-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C24H33N3O8S/c1-6-10-34-11-12-35-24(29)22-17(5)25-16(4)21(20(28)14-36(32,33)26-15(2)3)23(22)18-8-7-9-19(13-18)27(30)31/h7-9,13,15,23,25-26H,6,10-12,14H2,1-5H3

InChI Key

VEZRCCZBPXTSNZ-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)CS(=O)(=O)NC(C)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-propoxyethyl-1,4-dihydro-5-((isopropylsulfamoyl)acetyl)-2,6-dimethyl-4-(3-nitrophenyl)nicotinate
Ro 18-3981
RO-183981

Origin of Product

United States

Foundational & Exploratory

Ro 18-3981: An In-Depth Analysis of its Mechanism of Action on Cardiac Myocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Ro 18-3981, a dihydropyridine derivative, on cardiac myocytes. It consolidates key findings from electrophysiological and pharmacological studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Voltage-Dependent Blockade of L-Type Calcium Channels

This compound is a potent inhibitor of L-type calcium channels in cardiac myocytes.[1][2] Its primary mechanism involves a concentration-dependent and voltage-dependent blockade of the Ca2+ current (ICa), a critical component of the cardiac action potential and excitation-contraction coupling.[1][2][3] This blockade is consistent with the modulated receptor hypothesis, which posits that the affinity of the drug for the channel is dependent on the conformational state of the channel (resting, open, or inactivated).[1]

The inhibitory effect of this compound is significantly more pronounced when the cell membrane is depolarized.[1][2] This voltage-dependent action suggests a higher affinity for the inactivated state of the L-type calcium channel.

Quantitative Data Summary

The inhibitory potency of this compound on the L-type Ca2+ current and its functional consequences on myocardial contractility have been quantified in several studies. The following tables summarize the key quantitative data.

ParameterHolding Potential (Vh)Test PotentialValueSpeciesCell TypeReference
IC50 for ICa Inhibition -50 mV+10 mV100 nMGuinea PigVentricular Myocytes[1]
-20 mV+10 mV2.3 nMGuinea PigVentricular Myocytes[1]
Binding Affinity (KD) N/AN/A1.0 nMGuinea PigCardiac Membranes[1]

Table 1: Inhibitory Concentration and Binding Affinity of this compound.

ConditionParameterFold Reduction in IC50SpeciesTissueReference
Increased Extracellular K+ (5.9 to 24 mM) Negative Inotropic Effect137Guinea PigLeft Atria[1]

Table 2: Influence of Extracellular Potassium on the Negative Inotropic Effect of this compound.

Signaling Pathways and Logical Relationships

The mechanism of this compound can be visualized as a direct interruption of the initial steps of excitation-contraction coupling in cardiac myocytes.

cluster_membrane Sarcolemma cluster_cytosol Cytosol AP Action Potential Depolarization LCC L-type Ca²⁺ Channel (Voltage-Gated) AP->LCC Opens Ro183981 This compound Ca_influx Ca²⁺ Influx LCC->Ca_influx Mediates Ro183981->LCC Blocks CICR Ca²⁺-Induced Ca²⁺ Release Ca_influx->CICR Triggers RyR Ryanodine Receptor (RyR) CICR->RyR via SR Sarcoplasmic Reticulum (SR) Ca_transient Increased Cytosolic [Ca²⁺] SR->Ca_transient Releases Ca²⁺ RyR->SR on Contraction Myofilament Contraction Ca_transient->Contraction Initiates

Caption: Signaling pathway of this compound's action on cardiac myocyte excitation-contraction coupling.

Experimental Protocols

The following section details the methodologies employed in the key experiments that elucidated the mechanism of action of this compound.

Isolation of Guinea Pig Ventricular Myocytes

A standard enzymatic dissociation protocol is used to obtain single, calcium-tolerant ventricular myocytes from guinea pig hearts. This typically involves retrograde perfusion of the heart via the aorta on a Langendorff apparatus with a collagenase- and protease-containing solution. The digested ventricular tissue is then gently agitated to release individual myocytes.

Whole-Cell Voltage-Clamp Technique

The whole-cell patch-clamp technique is utilized to record ionic currents from isolated cardiac myocytes.

  • Pipette Solution (Internal): The patch pipette is filled with a solution mimicking the intracellular environment, typically containing (in mM): CsCl or KCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to ~7.2. Cesium is often used to block potassium currents to isolate the calcium current.

  • External Solution: The myocytes are bathed in a solution that resembles the extracellular fluid, containing (in mM): NaCl, CsCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to ~7.4.

  • Voltage-Clamp Protocol: To study the voltage-dependence of the this compound block, a specific voltage protocol is applied. From a holding potential (e.g., -50 mV or -20 mV), the membrane is depolarized to a test potential (e.g., +10 mV) for a set duration to elicit the L-type Ca2+ current. The effect of different concentrations of this compound on the peak amplitude of this current is then measured.

cluster_setup Experimental Setup cluster_protocol Voltage-Clamp Protocol cluster_analysis Data Analysis Myocyte Isolated Cardiac Myocyte Amplifier Patch-Clamp Amplifier Myocyte->Amplifier Records Current Pipette Patch Pipette (Internal Solution) Pipette->Myocyte Forms Gigaseal Amplifier->Myocyte Applies Voltage Holding Holding Potential (-50 mV or -20 mV) Depolarization Depolarizing Pulse (to +10 mV) Holding->Depolarization Step 1 Record Record I_Ca Depolarization->Record Step 2 Drug_App Apply this compound (Varying Concentrations) Record->Drug_App Step 3 Measure Measure Peak I_Ca Inhibition Drug_App->Measure Step 4 IC50 Calculate IC₅₀ Measure->IC50 Step 5

Caption: Workflow for a typical whole-cell voltage-clamp experiment to assess this compound's effect.

Measurement of Contractile Force

The effect of this compound on the contractile force of cardiac muscle is assessed using isolated, electrically stimulated left atrial preparations from guinea pigs. The atria are mounted in an organ bath containing a physiological salt solution and stimulated at a constant frequency. The developed tension is measured with a force transducer, and the concentration-dependent reduction in contractile force by this compound is determined.

Conclusion

This compound exerts its primary effect on cardiac myocytes by acting as a potent, voltage-dependent blocker of L-type calcium channels. This action directly inhibits the influx of calcium during the action potential, leading to a reduction in the trigger for calcium-induced calcium release from the sarcoplasmic reticulum and subsequently, a decrease in myocardial contractility. The enhanced potency at more depolarized membrane potentials highlights the drug's affinity for the inactivated state of the channel, a characteristic feature of many dihydropyridine calcium channel blockers. These findings provide a clear rationale for its negative inotropic effects and underscore its utility as a pharmacological tool for studying cardiac excitation-contraction coupling.

References

What is the chemical structure of Ro 18-3981?

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical and pharmacological properties of Ro 18-3981, a dihydropyridine-based L-type calcium channel blocker. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identity

This compound is a dihydropyridine derivative characterized by the presence of a sulphamoyl acetyl side-chain.[1][2] This structural feature contributes to its specific pharmacological profile.

  • Molecular Formula: C₂₄H₃₃N₃O₈S[3][4]

  • CAS Number: 103295-92-7[3]

  • SMILES Notation: C(CS(NC(C)C)(=O)=O)(=O)C=1C(C(C(OCCOCCC)=O)=C(C)NC1C)C2=CC(N(=O)=O)=CC=C2[3]

Mechanism of Action

This compound functions as a potent and selective inhibitor of L-type calcium channels, which are critical for excitation-contraction coupling in myocardial tissue.[1][3] Its mechanism is distinguished by a strong potential-dependency, a characteristic feature explained by the modulated receptor hypothesis. This hypothesis posits that the drug binds with different affinities to different states of the channel (resting, open, and inactivated).

The inhibitory effect of this compound on the Ca²⁺ current is significantly more pronounced when the cell membrane is depolarized.[1] This suggests a higher affinity for the inactivated state of the calcium channel, which is more prevalent at less negative membrane potentials. This voltage-dependent action is a key aspect of its pharmacological activity.

cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular CaChannel_rest L-type Ca²⁺ Channel (Resting) CaChannel_inactivated L-type Ca²⁺ Channel (Inactivated) Ca_intra Reduced [Ca²⁺]i CaChannel_rest->Ca_intra CaChannel_inactivated->Ca_intra Influx Blocked Ca_extra Ca²⁺ Ca_extra->CaChannel_rest Influx Contractility Decreased Myocardial Contractility Ca_intra->Contractility Leads to Ro This compound Ro->CaChannel_inactivated High Affinity Binding & Blockade Depolarization Membrane Depolarization Depolarization->CaChannel_rest Favors Inactivation

Caption: Signaling pathway of this compound action.

Quantitative Pharmacological Data

The potency and binding affinity of this compound have been quantified in various experimental settings. The data highlights the compound's voltage-dependent inhibition of calcium channels.

ParameterValueCondition / AssayTissue SourceReference
IC₅₀ (Ca²⁺ Current) 2.3 nMVoltage-clamp; Holding Potential (Vh) = -20 mVGuinea-pig isolated cardiac myocytes[1][3]
IC₅₀ (Ca²⁺ Current) 100 nMVoltage-clamp; Holding Potential (Vh) = -50 mVGuinea-pig isolated cardiac myocytes[1]
Kᴅ 1.0 nM(+)-[³H]-PN 200-110 competitive binding assayGuinea-pig cardiac membranes[1][3]
Negative Inotropy 137-fold IC₅₀ reductionContractile force measurement; K⁺ elevation (5.9 to 24 mM)Guinea-pig isolated left atria[1]

Key Experimental Protocols

The characterization of this compound involves standard electrophysiological, pharmacological, and biochemical assays.

  • Objective: To measure the concentration- and voltage-dependent inhibition of L-type Ca²⁺ current (Ica) by this compound.

  • Methodology:

    • Cell Isolation: Single ventricular myocytes are isolated from guinea-pig hearts via enzymatic digestion.

    • Electrophysiology: The whole-cell patch-clamp technique is employed to control the membrane potential and record ionic currents.

    • Protocol:

      • Cells are held at different holding potentials (e.g., -50 mV and -20 mV) to modulate the availability of calcium channels in different states.

      • Depolarizing voltage steps (e.g., to +10 mV) are applied to elicit the inward Ca²⁺ current.

      • This compound is applied at various concentrations to the extracellular solution.

      • The peak inward current is measured before and after drug application to determine the degree of inhibition.

    • Data Analysis: Concentration-response curves are generated to calculate the IC₅₀ value at each holding potential.

  • Objective: To assess the functional consequence of Ca²⁺ channel blockade on myocardial contractility (negative inotropic effect).

  • Methodology:

    • Tissue Preparation: Left atria are dissected from guinea-pig hearts and mounted in an organ bath containing physiological salt solution, maintained at a constant temperature and aerated.

    • Stimulation: The atria are stimulated electrically at a fixed frequency to induce regular contractions.

    • Force Measurement: A force-displacement transducer is connected to the tissue to record the isometric contractile force.

    • Protocol:

      • A baseline contractile force is established.

      • This compound is added cumulatively to the organ bath to obtain a concentration-response curve.

      • To investigate potential-dependency, the experiment is repeated in a solution with elevated extracellular potassium concentration (e.g., 24 mM K⁺), which depolarizes the cell membranes.

    • Data Analysis: The reduction in contractile force is plotted against the drug concentration to determine the IC₅₀ for the negative inotropic effect under normal and high K⁺ conditions.

  • Objective: To determine the binding affinity (Kᴅ) of this compound to the dihydropyridine binding site on the L-type calcium channel.

  • Methodology:

    • Membrane Preparation: Cardiac membranes are prepared from guinea-pig ventricular tissue through homogenization and centrifugation.

    • Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled dihydropyridine antagonist, such as (+)-[³H]-PN 200-110, in the presence of varying concentrations of unlabeled this compound (as a competitor).

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The data are used to construct a competition binding curve, from which the IC₅₀ (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᴅ is then calculated using the Cheng-Prusoff equation.

cluster_invitro In Vitro / Biochemical cluster_cellular Cellular Level cluster_tissue Tissue Level (Ex Vivo) Binding Radioligand Binding Assay (Cardiac Membranes) Output1 Determine Binding Affinity (Kᴅ) to Ca²⁺ Channel Binding->Output1 Patch Voltage-Clamp Electrophysiology (Isolated Cardiomyocytes) Binding->Patch Informs Cellular Target Engagement Output2 Quantify Ica Inhibition (IC₅₀) & Voltage-Dependency Patch->Output2 Atria Contractile Force Measurement (Isolated Atria) Patch->Atria Explains Mechanism of Functional Outcome Output3 Assess Functional Effect (Negative Inotropy) Atria->Output3

Caption: Experimental workflow for this compound characterization.

References

Ro 18-3981: An In-Depth Technical Guide on a Dihydropyridine Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 18-3981 is a potent dihydropyridine (DHP) derivative that acts as a selective blocker of L-type calcium channels. Its mechanism of action is characterized by a voltage-dependent interaction with the channel, exhibiting significantly higher affinity for the depolarized state of the channel. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its chemical structure, mechanism of action, and key quantitative data from seminal studies. Detailed experimental protocols for the characterization of this compound are provided, along with visualizations of its mechanism and the relevant signaling pathways.

Introduction

L-type calcium channels (LTCs) are voltage-gated ion channels that play a crucial role in a multitude of physiological processes, including muscle contraction, hormone secretion, and gene expression.[1] The dihydropyridine class of calcium channel blockers are widely used therapeutic agents for cardiovascular disorders such as hypertension and angina. This compound is a notable member of this class, distinguished by its sulphamoyl acetyl side-chain.[2][3] This document serves as a technical resource for researchers and professionals in drug development, offering an in-depth look at the experimental characterization and pharmacological profile of this compound.

Chemical Properties

PropertyValue
Chemical Formula C24H33N3O8S
CAS Number 103295-92-7
Structure Dihydropyridine derivative with a sulphamoyl acetyl side-chain.[2][3]

Mechanism of Action

This compound functions as a selective antagonist of L-type voltage-gated calcium channels.[3] In accordance with the modulated receptor hypothesis, its inhibitory action is potential-dependent, showing a marked increase in potency as the cell membrane becomes more depolarized.[1][2] This suggests a higher affinity for the inactivated state of the calcium channel. By binding to the channel, this compound allosterically modulates its function, reducing the influx of Ca2+ into the cell. This reduction in intracellular calcium concentration is the primary mechanism underlying its physiological effects.

cluster_membrane Cell Membrane Ca_channel L-type Ca2+ Channel (Resting State) Ca_influx Ca2+ Influx Ca_channel->Ca_influx Allows Ca_channel_depol L-type Ca2+ Channel (Depolarized/Inactivated State) Blocked_Ca_influx Blocked Ca2+ Influx Ca_channel_depol->Blocked_Ca_influx Results in Depolarization Depolarization Depolarization->Ca_channel Opens Depolarization->Ca_channel_depol Induces Ro_18_3981 Ro_18_3981 Ro_18_3981->Ca_channel_depol High Affinity Binding

Figure 1: Voltage-Dependent Blockade of L-type Calcium Channels by this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Electrophysiology in Guinea-Pig Cardiac Myocytes

ParameterConditionValueReference
IC50 (Ca2+ Current Inhibition) Holding Potential: -50 mV100 nM[2][3]
IC50 (Ca2+ Current Inhibition) Holding Potential: -20 mV2.3 nM[2][3]

Table 2: Radioligand Binding in Guinea-Pig Cardiac Membranes

ParameterLigandValueReference
KD (Dissociation Constant) (+)-[3H]-PN 200-1101.0 nM[1][2]

Table 3: In Vitro Contractility in Guinea-Pig Left Atria

ParameterConditionFold Reduction in IC50Reference
Negative Inotropic Effect Extracellular K+ increased from 5.9 to 24 mM137-fold[1][2]

Experimental Protocols

Voltage-Clamp Electrophysiology in Isolated Cardiac Myocytes

Objective: To determine the concentration-dependent inhibition of L-type Ca2+ current by this compound at different membrane holding potentials.

Methodology:

  • Cell Isolation: Single ventricular myocytes are isolated from guinea-pig hearts by enzymatic digestion, typically using collagenase and protease.

  • Electrophysiological Recording: The whole-cell patch-clamp technique is employed to record membrane currents.

  • Solutions:

    • External Solution (mM): NaCl, CsCl, CaCl2, MgCl2, HEPES, glucose (pH adjusted to 7.4).

    • Internal (Pipette) Solution (mM): CsCl, EGTA, MgATP, HEPES (pH adjusted to 7.2).

  • Voltage-Clamp Protocol:

    • Cells are held at a holding potential of -50 mV or -20 mV.

    • Depolarizing pulses (e.g., to +10 mV for 200 ms) are applied to elicit the inward Ca2+ current (ICa).

  • Drug Application: this compound is applied at various concentrations to the external solution.

  • Data Analysis: The peak inward ICa is measured before and after drug application. The concentration-response curve is plotted to determine the IC50 value at each holding potential.

Start Start Isolate_Myocytes Isolate Guinea-Pig Ventricular Myocytes Start->Isolate_Myocytes Patch_Clamp Establish Whole-Cell Patch-Clamp Isolate_Myocytes->Patch_Clamp Set_Holding_Potential Set Holding Potential (-50 mV or -20 mV) Patch_Clamp->Set_Holding_Potential Apply_Depolarizing_Pulse Apply Depolarizing Pulse (e.g., to +10 mV) Set_Holding_Potential->Apply_Depolarizing_Pulse Record_ICa_Control Record Control Ca2+ Current (ICa) Apply_Depolarizing_Pulse->Record_ICa_Control Apply_Ro183981 Apply this compound (various concentrations) Record_ICa_Control->Apply_Ro183981 Record_ICa_Drug Record ICa in Presence of Drug Apply_Ro183981->Record_ICa_Drug Analyze_Data Analyze Data and Determine IC50 Record_ICa_Drug->Analyze_Data End End Analyze_Data->End Membrane_Depolarization Membrane_Depolarization L_type_Ca_Channel L-type Ca2+ Channel Membrane_Depolarization->L_type_Ca_Channel Activates Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Ro_18_3981 Ro_18_3981 Ro_18_3981->L_type_Ca_Channel Blocks Intracellular_Ca Increased Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Calmodulin Calmodulin Activation Intracellular_Ca->Calmodulin Excitation_Contraction Excitation-Contraction Coupling Intracellular_Ca->Excitation_Contraction CaMK Ca2+/Calmodulin-dependent Protein Kinase (CaMK) Activation Calmodulin->CaMK CREB_Phosphorylation CREB Phosphorylation CaMK->CREB_Phosphorylation Gene_Expression Altered Gene Expression CREB_Phosphorylation->Gene_Expression Muscle_Contraction Muscle Contraction Excitation_Contraction->Muscle_Contraction

References

Potential-Dependent Inhibition of Ca2+ Channels by Ro 18-3981: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential-dependent inhibition of Ca2+ channels by the dihydropyridine derivative, Ro 18-3981. The document summarizes key quantitative data, details relevant experimental methodologies, and presents visual diagrams of the underlying mechanisms and workflows.

Core Findings: Quantitative Data Summary

The inhibitory effects of this compound on myocardial Ca2+ channels are strongly dependent on the membrane potential. This is highlighted by the significant shift in the half-maximal inhibitory concentration (IC50) under different voltage-clamp conditions.

ParameterConditionValueReference
IC50 (Ca2+ Current Inhibition) Holding Potential (Vh) = -20 mV2.3 nM[1][2][3]
Holding Potential (Vh) = -50 mV100 nM[1][2][3]
Binding Affinity (KD) (+)-[3H]-PN 200-110 binding site1.0 nM[2]
Negative Inotropic Effect Reduction in IC50 with elevated K+ (5.9 to 24 mM)137-fold[1][2]

Mechanism of Action: The Modulated Receptor Hypothesis

This compound, a dihydropyridine, exerts its inhibitory action on L-type Ca2+ channels in a manner consistent with the modulated receptor hypothesis. This model posits that the drug preferentially binds to certain conformational states of the channel. Specifically, dihydropyridines show a higher affinity for the inactivated state of the Ca2+ channel compared to the resting state. Depolarization of the cell membrane increases the proportion of channels in the inactivated state, thereby enhancing the binding of and inhibition by this compound. This potential-dependent action explains the significantly lower IC50 value observed at a more depolarized holding potential (-20 mV).[1][2][4]

ModulatedReceptorHypothesis cluster_channel_states Ca2+ Channel States cluster_drug_interaction Drug Interaction Resting Resting State (Low Affinity for this compound) Open Open State Resting->Open Depolarization Inactivated Inactivated State (High Affinity for this compound) Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization Blocked_Inactivated Blocked Inactivated State Inactivated->Blocked_Inactivated High Affinity Binding Ro183981 This compound ExperimentalWorkflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Cell_Isolation Isolation of Cardiac Myocytes Patch_Clamp Establish Whole-Cell Patch-Clamp Cell_Isolation->Patch_Clamp Solution_Prep Preparation of Recording Solutions Solution_Prep->Patch_Clamp Set_HP Set Holding Potential (-50 mV or -20 mV) Patch_Clamp->Set_HP Elicit_Current Apply Depolarizing Pulse (to +10 mV) Set_HP->Elicit_Current Apply_Drug Perfuse with This compound Elicit_Current->Apply_Drug Record_Current Record Ca2+ Current Apply_Drug->Record_Current Measure_Peak Measure Peak Current Amplitude Record_Current->Measure_Peak Dose_Response Generate Dose-Response Curve Measure_Peak->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50

References

An In-depth Technical Guide to the Early Research and Discovery of Ro 18-3981

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ro 18-3981 is a dihydropyridine derivative identified in early research as a potent inhibitor of myocardial Ca2+ channels.[1] This technical guide provides a comprehensive overview of the foundational scientific investigations into this compound, detailing its chemical properties, mechanism of action, quantitative pharmacological data, and the experimental methodologies utilized in its initial characterization. The research highlights its nature as a voltage-dependent calcium channel blocker, a key feature of its pharmacological profile.

Chemical Properties

The molecular structure of this compound is fundamental to its activity as a dihydropyridine calcium channel antagonist. It is characterized by a sulphamoyl acetyl side-chain.[1]

  • Molecular Formula: C₂₄H₃₃N₃O₈S[2]

  • CAS Number: 103295-92-7[2]

  • SMILES: C(CS(NC(C)C)(=O)=O)(=O)C=1C(C(C(OCCOCCC)=O)=C(C)NC1C)C2=CC(N(=O)=O)=CC=C2[2]

Mechanism of Action

This compound exerts its pharmacological effect by blocking L-type calcium channels in the myocardium.[1] A defining characteristic of its action is its voltage-dependency, showing significantly greater inhibition when the myocardial cell membrane is depolarized.[1] This behavior is in accordance with the modulated receptor hypothesis, which suggests that the affinity of the drug for the calcium channel is dependent on the channel's conformational state (resting, open, or inactivated). By blocking these channels, this compound reduces the influx of Ca2+ into the cardiac myocytes, thereby inhibiting the excitation-contraction coupling process.

Signaling Pathway

The primary signaling pathway targeted by this compound is the influx of extracellular calcium through voltage-gated L-type Ca2+ channels, a critical trigger for calcium-induced calcium release from the sarcoplasmic reticulum and subsequent myocardial contraction.

This compound Signaling Pathway Membrane Depolarization Membrane Depolarization L-type Ca2+ Channel L-type Ca2+ Channel Membrane Depolarization->L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Myocardial Contraction Myocardial Contraction Ca2+ Influx->Myocardial Contraction This compound This compound This compound->L-type Ca2+ Channel Inhibition

Caption: Inhibition of L-type Ca2+ channel by this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from the early pharmacological studies of this compound.

Table 1: In Vitro Inhibition of Myocardial Ca2+ Channels by this compound
ParameterValue (nM)Cell TypeExperimental Condition
IC₅₀ 2.3Guinea-pig cardiac myocytesHolding Potential (Vh) = -20 mV
IC₅₀ 100Guinea-pig cardiac myocytesHolding Potential (Vh) = -50 mV
Kᴅ 1.0Guinea-pig cardiac membranes(+)-[³H]-PN 200-110 binding

Data sourced from Holck & Osterrieder (1987).[1]

Table 2: Effect of Extracellular K+ Concentration on Negative Inotropic IC₅₀ Values
CompoundFold Reduction in IC₅₀ (24 mM K⁺ vs. 5.9 mM K⁺)
This compound 137
Darodipine 8
Nifedipine 20

Data sourced from Holck & Osterrieder (1987).[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the early research of this compound.

Voltage-Clamp Experiments with Isolated Cardiac Myocytes

Objective: To characterize the concentration- and voltage-dependent inhibition of Ca2+ current (ICa) by this compound.

Methodology:

  • Cell Preparation: Single cardiac myocytes were isolated from guinea-pig ventricles.

  • Recording: Whole-cell voltage-clamp experiments were performed to measure ICa.

  • Experimental Conditions: The effect of this compound on ICa was assessed at two different holding membrane potentials (Vh): -50 mV and -20 mV.

  • Data Analysis: Concentration-response curves were generated to determine the IC₅₀ values at each holding potential.

Voltage-Clamp Experimental Workflow Isolate Myocytes Isolate Myocytes Voltage Clamp Voltage Clamp Isolate Myocytes->Voltage Clamp Apply this compound Apply this compound Voltage Clamp->Apply this compound Record ICa Record ICa Apply this compound->Record ICa Analyze Data Analyze Data Record ICa->Analyze Data

Caption: Key steps in the voltage-clamp experiments.

Radioligand Binding Assay

Objective: To determine the affinity of this compound for the dihydropyridine binding site on the calcium channel.

Methodology:

  • Membrane Preparation: Membranes were prepared from guinea-pig cardiac tissue.

  • Radioligand: The high-affinity dihydropyridine, (+)-[³H]-PN 200-110, was used as the radiolabeled ligand.

  • Competition Assay: The ability of this compound to displace the binding of (+)-[³H]-PN 200-110 from the cardiac membranes was measured.

  • Data Analysis: The dissociation constant (Kᴅ) for this compound was calculated from the competition binding data.

Isolated Atria Contractility Studies

Objective: To evaluate the functional effect of this compound on myocardial contractility.

Methodology:

  • Tissue Preparation: Isolated, electrically-stimulated left atria from guinea-pigs were used.

  • Measurement: The contractile force (negative inotropic effect) was measured in response to increasing concentrations of this compound.

  • Experimental Conditions: The experiments were conducted in the presence of normal (5.9 mM) and elevated (24 mM) extracellular K+ concentrations to assess the effect of membrane depolarization on drug potency.

  • Data Analysis: The IC₅₀ values for the negative inotropic effect were determined under both conditions.

Early Discovery and Development

While detailed information on the initial discovery and development program for this compound by Hoffmann-La Roche is not widely available in published literature, its chemical designation "Ro" is indicative of its origin within this pharmaceutical company. The synthesis of dihydropyridines typically follows established methods such as the Hantzsch synthesis. The early research focused on its potential as a cardiovascular agent, given its potent effects on myocardial calcium channels.

References

The Pharmacological Profile of Ro 18-3981: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 18-3981 is a dihydropyridine derivative that acts as a potent L-type calcium channel blocker. Its pharmacological activity is characterized by a concentration- and voltage-dependent inhibition of calcium influx in cardiac and smooth muscle cells. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Core Pharmacological Data

The following tables summarize the key in vitro binding affinity and potency data for this compound.

Table 1: Radioligand Binding Affinity

RadioligandTissue/Cell TypePreparationKd (nM)Reference
(+)-[3H]-PN 200-110Guinea-pig cardiac membranesMembrane fraction1.0[1][2][3]

Table 2: In Vitro Functional Potency

Assay TypeTissue/Cell TypeExperimental ConditionIC50 (nM)Reference
Ca2+ Current InhibitionIsolated guinea-pig cardiac myocytesHolding potential: -20 mV2.3[1][2]
Ca2+ Current InhibitionIsolated guinea-pig cardiac myocytesHolding potential: -50 mV100[1][2]
Negative Inotropic EffectIsolated, electrically-stimulated guinea-pig left atriaStandard K+ concentration (5.9 mM)-[1][2]
Negative Inotropic EffectIsolated, electrically-stimulated guinea-pig left atriaHigh K+ concentration (24 mM)137-fold reduction from standard K+[1][2]
Inhibition of Noradrenaline-induced ContractionIsolated aorta from Spontaneously Hypertensive Rats (SHR)-- (54% suppression of maximal response at 10-6 M)[4]
Inhibition of Noradrenaline-induced ContractionIsolated aorta from Wistar-Kyoto Rats (WKY)-- (14% suppression of maximal response at 10-6 M)[4]

Mechanism of Action and Signaling Pathway

This compound exerts its effects primarily by blocking L-type calcium channels, which are voltage-gated ion channels critical for the excitation-contraction coupling in cardiac and smooth muscle. The blockade is potential-dependent, with a significantly higher affinity for the channel in its depolarized state. This is consistent with the "modulated receptor hypothesis," which posits that the affinity of the drug for its receptor (the calcium channel) is dependent on the conformational state of the channel. By inhibiting the influx of extracellular calcium, this compound reduces the intracellular calcium concentration available to bind to calmodulin, leading to a decrease in the activation of myosin light-chain kinase and subsequent muscle relaxation.

Ro_18_3981_Signaling_Pathway cluster_membrane Cell Membrane L_type_Ca_Channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Ro_18_3981 This compound Ro_18_3981->L_type_Ca_Channel blocks Depolarization Membrane Depolarization Depolarization->L_type_Ca_Channel activates Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Muscle_Contraction Muscle Contraction Intracellular_Ca->Muscle_Contraction leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the methodology used to determine the binding affinity of this compound to the dihydropyridine binding site on L-type calcium channels.

Radioligand_Binding_Workflow start Start prep Prepare cardiac membrane homogenates start->prep incubate Incubate membranes with (+)-[³H]-PN 200-110 and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand via rapid vacuum filtration incubate->separate quantify Quantify radioactivity of bound ligand using liquid scintillation counting separate->quantify analyze Analyze data to determine Kd quantify->analyze end End analyze->end Voltage_Clamp_Workflow start Start isolate Isolate single cardiac myocytes from guinea pig ventricles start->isolate patch Establish whole-cell patch-clamp configuration isolate->patch hold Set membrane holding potential (e.g., -50 mV or -20 mV) patch->hold depolarize Apply depolarizing voltage steps to elicit Ca²⁺ currents hold->depolarize record_control Record baseline Ca²⁺ currents depolarize->record_control apply_drug Apply varying concentrations of this compound record_control->apply_drug record_drug Record Ca²⁺ currents in the presence of the drug apply_drug->record_drug analyze Analyze current inhibition to determine IC₅₀ record_drug->analyze end End analyze->end

References

An In-depth Technical Guide to Ro 18-3981: A Potent Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of Ro 18-3981, a dihydropyridine derivative with potent and voltage-dependent calcium channel blocking activity.

Core Chemical Properties

This compound is a synthetic compound belonging to the dihydropyridine class of organic molecules. Its fundamental chemical and physical characteristics are summarized below.

PropertyValueSource
CAS Number 103295-92-7[1][2][3]
Molecular Formula C24H33N3O8S[2]
Alias Ro-18-3981, Ro 183981[1]
Description A dihydropyridine that inhibits myocardial Ca2+ channels.[1][4][5][6]
Storage Temperature -20℃[2]

Mechanism of Action: Voltage-Dependent Calcium Channel Inhibition

This compound exerts its pharmacological effects through the potent and state-dependent inhibition of L-type calcium channels, primarily in myocardial tissue.[1][4] The inhibitory activity of this compound is significantly influenced by the membrane potential of the cardiac myocytes.[4][5]

The compound exhibits a markedly higher affinity for calcium channels in a depolarized state. This is evidenced by the significant difference in its half-maximal inhibitory concentration (IC50) at varying membrane holding potentials (Vh).[4][5]

ConditionIC50 ValueSource
Depolarized (Vh = -20 mV)2.3 nM[4][5]
Hyperpolarized (Vh = -50 mV)100 nM[4][5]

This voltage-dependent blockade is consistent with the modulated receptor hypothesis, which posits that the affinity of channel-blocking drugs is dependent on the conformational state of the ion channel.[4] The dissociation constant (KD) of this compound for the high-affinity (+)-[3H]-PN 200-110 binding site in guinea-pig cardiac membranes was determined to be 1.0 nM, which is comparable to its IC50 value under depolarized conditions.[4]

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

Ca_Channel L-type Ca2+ Channel (Depolarized State) Ca_Influx Ca2+ Influx Ro_18_3981 This compound Ro_18_3981->Ca_Channel Inhibits Contraction Myocardial Contraction Ca_Influx->Contraction Reduced

Mechanism of this compound Action

Experimental Protocols

The characterization of this compound's activity has been established through various electrophysiological and pharmacological assays.

Voltage-Clamp Experiments in Isolated Cardiac Myocytes

Objective: To determine the concentration-dependent inhibition of the Ca2+ current (ICa) by this compound at different membrane potentials.

Methodology:

  • Cell Preparation: Single ventricular myocytes are isolated from guinea-pig hearts.[4]

  • Electrophysiological Recording: The whole-cell patch-clamp technique is employed to measure ICa.

  • Experimental Conditions:

    • Myocytes are depolarized to +10 mV from a holding potential (Vh) of either -50 mV or -20 mV.[4]

    • This compound is applied at various concentrations to determine the IC50 values under each holding potential.[4]

The following diagram outlines the general workflow for this experimental protocol.

Start Isolate Guinea-Pig Ventricular Myocytes Patch_Clamp Whole-Cell Patch-Clamp Setup Start->Patch_Clamp Set_Vh Set Holding Potential (-50 mV or -20 mV) Patch_Clamp->Set_Vh Depolarize Depolarize to +10 mV Set_Vh->Depolarize Measure_ICa Measure Ca2+ Current (ICa) Depolarize->Measure_ICa Apply_Ro Apply this compound (Varying Concentrations) Measure_ICa->Apply_Ro Measure_Inhibition Measure ICa Inhibition Apply_Ro->Measure_Inhibition Calculate_IC50 Calculate IC50 Measure_Inhibition->Calculate_IC50 End Analysis Calculate_IC50->End

Voltage-Clamp Experimental Workflow
Contractile Force Measurement in Isolated Atria

Objective: To assess the negative inotropic effect of this compound.

Methodology:

  • Tissue Preparation: Left atria are isolated from guinea-pigs and mounted in an organ bath.[4]

  • Stimulation: The atria are electrically stimulated to induce contraction.[4]

  • Experimental Conditions:

    • The extracellular potassium concentration is maintained at either 5.9 mM or elevated to 24 mM to induce depolarization.[4]

    • This compound is added in a concentration-dependent manner to determine the IC50 for the reduction in contractile force.[4]

The elevation of extracellular K+ concentration leads to a significant potentiation of the negative inotropic effect of this compound, further supporting its voltage-dependent mechanism of action.[4]

Extracellular K+Fold Reduction in IC50Source
24 mM137-fold[4]

Conclusion

This compound is a potent dihydropyridine calcium channel blocker with a pronounced voltage-dependent mechanism of action. Its high affinity for depolarized calcium channels makes it a valuable tool for studying the structure and function of these channels and a potential lead compound for the development of novel cardiovascular therapeutics. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and similar compounds.

References

An In-depth Investigation of the Sulphamoyl Acetyl Side-Chain of Ro 18-3981: A Dihydropyridine Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive analysis of the available scientific data on Ro 18-3981, a dihydropyridine derivative distinguished by its sulphamoyl acetyl side-chain. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look into the compound's mechanism of action, quantitative activity, and the experimental methodologies used for its characterization.

Core Compound Profile

This compound is a potent calcium channel blocker belonging to the dihydropyridine class of compounds. Its primary mechanism of action involves the inhibition of L-type calcium channels in myocardial tissue. A key structural feature of this compound is the presence of a sulphamoyl acetyl side-chain, which is believed to contribute to its unique pharmacological profile.[1] The compound exhibits a strong voltage-dependent interaction with the calcium channel, a characteristic feature of dihydropyridine modulators.

Quantitative Data Summary

The biological activity of this compound has been quantified through various electrophysiological and biochemical assays. The following tables summarize the key quantitative data available for this compound.

ParameterValueConditionsSource
IC50 2.3 nMInhibition of Ca2+ current; holding potential -20 mV[1]
100 nMInhibition of Ca2+ current; holding potential -50 mV[1]
Kd 1.0 nMHigh-affinity (+)-[3H]-PN 200-110 binding site in guinea-pig cardiac membranes[1]
Negative Inotropic Effect 137-fold reduction in IC50Elevation of extracellular K+ from 5.9 to 24 mM[1]

Table 1: Electrophysiological and Binding Affinity Data for this compound

Signaling Pathway and Mechanism of Action

This compound, as a dihydropyridine calcium channel blocker, directly interacts with the α1 subunit of the L-type calcium channel, a voltage-gated ion channel. The binding of this compound to the channel protein modulates its function, leading to a decrease in the influx of calcium ions into the cell upon depolarization. This reduction in intracellular calcium concentration is the primary mechanism underlying its pharmacological effects, such as negative inotropy in cardiac muscle.

The voltage-dependent nature of this compound's action is consistent with the "modulated receptor hypothesis," which posits that the affinity of the drug for the channel is dependent on the conformational state of the channel (resting, open, or inactivated). The significantly lower IC50 value at a more depolarized holding potential (-20 mV) compared to a more hyperpolarized potential (-50 mV) indicates that this compound has a higher affinity for the inactivated state of the calcium channel.[1]

G cluster_membrane Cell Membrane cluster_intra Intracellular Space Ca_channel L-type Ca2+ Channel (α1 Subunit) Ca_ion_in Reduced Ca2+ Influx Ca_channel->Ca_ion_in Inhibits Ro183981 This compound Ro183981->Ca_channel Binds to α1 Subunit (Higher affinity for inactivated state) Response Negative Inotropic Effect (Reduced Muscle Contraction) Ca_ion_in->Response Leads to Depolarization Membrane Depolarization Depolarization->Ca_channel Opens/Inactivates Channel

Caption: Signaling pathway of this compound as a voltage-dependent L-type calcium channel blocker.

Experimental Protocols

While specific, detailed step-by-step protocols for the original studies on this compound are not publicly available, this section provides generalized methodologies for the key experiments cited, based on standard practices in the field.

Whole-Cell Voltage Clamp in Guinea Pig Cardiac Myocytes

This electrophysiological technique is used to measure the ion currents across the membrane of a single cardiac myocyte while controlling the membrane potential.

1. Cell Isolation:

  • Guinea pig hearts are excised and mounted on a Langendorff apparatus for retrograde perfusion.

  • The heart is perfused with a Ca2+-free buffer to stop contractions, followed by an enzymatic solution (e.g., collagenase and protease) to digest the extracellular matrix.

  • The ventricles are then minced and gently agitated to release individual cardiac myocytes.

  • The isolated cells are washed and stored in a high-K+ solution before use.

2. Electrophysiological Recording:

  • A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution (e.g., containing Cs+ to block K+ currents, and EGTA to buffer Ca2+) and mounted on a micromanipulator.

  • The micropipette is brought into contact with a single myocyte, and a high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • The membrane patch under the pipette is ruptured by gentle suction to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.

  • An amplifier is used to "clamp" the membrane potential at a desired holding potential (e.g., -50 mV or -20 mV).

  • Voltage steps are applied to depolarize the cell and elicit Ca2+ currents, which are recorded and analyzed.

  • This compound is applied at various concentrations to the external solution to determine its inhibitory effect on the Ca2+ current.

G cluster_prep Cell Preparation cluster_record Recording cluster_drug Drug Application & Analysis A Isolate Guinea Pig Cardiac Myocytes B Achieve Whole-Cell Patch Clamp Configuration A->B C Set Holding Potential (-50 mV or -20 mV) B->C D Apply Depolarizing Voltage Steps C->D E Record Baseline Ca2+ Currents D->E F Apply this compound (Varying Concentrations) E->F G Record Ca2+ Currents in presence of Drug F->G H Analyze Data (IC50 Calculation) G->H

Caption: Generalized workflow for the whole-cell voltage clamp experiment.

Radioligand Binding Assay

This biochemical assay is used to determine the affinity of a drug for its receptor by measuring the displacement of a radiolabeled ligand.

1. Membrane Preparation:

  • Guinea pig cardiac tissue is homogenized in a cold buffer solution.

  • The homogenate is centrifuged at a low speed to remove cellular debris.

  • The supernatant is then centrifuged at a high speed to pellet the membrane fraction.

  • The membrane pellet is washed and resuspended in a binding buffer.

2. Binding Reaction:

  • Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand (+)-[3H]-PN 200-110.

  • To determine the affinity of this compound, increasing concentrations of the unlabeled drug are added to compete with the radioligand for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., nifedipine).

  • The reaction is allowed to reach equilibrium.

3. Separation and Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data is analyzed using non-linear regression to determine the dissociation constant (Kd) of the radioligand and the inhibitory constant (Ki) of this compound.

G cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_analysis Separation & Analysis A Prepare Cardiac Membrane Homogenate B Incubate Membranes with (+)-[3H]-PN 200-110 A->B C Add Competing Ligand (this compound) B->C D Determine Non-specific Binding B->D E Separate Bound & Free Radioligand (Filtration) C->E D->E F Measure Radioactivity (Scintillation Counting) E->F G Calculate Specific Binding and Determine Kd/Ki F->G

Caption: Generalized workflow for the radioligand binding assay.

Structure-Activity Relationship of the Sulphamoyl Acetyl Side-Chain

For the 1,4-dihydropyridine core, the nature and position of substituents are critical for activity. The ester groups at the 3- and 5-positions and the aryl group at the 4-position are known to be important for optimal calcium channel blocking activity.

The sulfonamide group is a versatile functional group found in a wide range of therapeutic agents. Its physicochemical properties, such as its ability to act as a hydrogen bond donor and its acidic nature, can significantly influence drug-receptor interactions and pharmacokinetic properties. The acetyl group attached to the sulfonamide in this compound likely modifies its electronic and steric properties, potentially influencing its binding affinity and selectivity for the L-type calcium channel. Further research, including the synthesis and evaluation of analogues with modifications to the sulphamoyl acetyl side-chain, would be necessary to fully elucidate its role in the pharmacological profile of this compound.

Synthesis

Detailed synthetic routes for this compound are not described in the reviewed literature. The synthesis of dihydropyridines is typically achieved through the Hantzsch synthesis or its modifications, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The introduction of the sulphamoyl acetyl side-chain would likely involve the use of a β-ketoester bearing this functionality or its precursor.

Conclusion

This compound is a potent, voltage-dependent L-type calcium channel blocker with a characteristic sulphamoyl acetyl side-chain. The available quantitative data demonstrates its high affinity for the calcium channel, particularly in its inactivated state. While detailed experimental protocols and specific SAR studies on its unique side-chain are not extensively documented in publicly accessible literature, this guide provides a comprehensive overview based on the existing data and established methodologies in the field. Further investigation into the synthesis and SAR of analogues would be invaluable for a deeper understanding of the contribution of the sulphamoyl acetyl moiety to the pharmacological activity of this dihydropyridine derivative.

References

Foundational Studies on Ro 18-3981 and its Vasoconstrictive Implications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on Ro 18-3981, a dihydropyridine derivative, with a specific focus on its mechanism of action related to vasoconstriction. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for professionals in the field of pharmacology and drug development.

Core Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interaction with its molecular target and its functional effects on vascular and cardiac tissues.

Table 1: Binding Affinity and Ca2+ Channel Blockade of this compound

ParameterValueSpecies/TissueConditionsReference
K D1.0 nMGuinea-pig cardiac membranesHigh-affinity (+)-[3H]-PN 200-110 binding site[1][2]
IC 50 (I Ca Blockade)2.3 nMGuinea-pig isolated cardiac myocytesHolding Potential (V h ): -20 mV[1][2][3][4]
IC 50 (I Ca Blockade)100 nMGuinea-pig isolated cardiac myocytesHolding Potential (V h ): -50 mV[1][2][3][4]

Table 2: Functional Effects of this compound on Vasoconstriction

ParameterSpecies/TissueAgonistThis compound ConcentrationEffectReference
Suppression of Maximal ResponseSpontaneously Hypertensive Rat (SHR) AortaNoradrenaline10 -6 M-54%[5]
Suppression of Maximal ResponseWistar-Kyoto Rat (WKY) AortaNoradrenaline10 -6 M-14%[5]

Mechanism of Action: L-Type Ca2+ Channel Blockade and Alpha-1 Adrenoceptor Interplay

This compound is a potent L-type calcium channel blocker.[3] Its inhibitory action on the influx of extracellular calcium through these channels is voltage-dependent, exhibiting significantly higher potency in depolarized cells.[1][2] This is evidenced by the lower IC50 value for Ca2+ current (I Ca ) blockade at a holding potential of -20 mV compared to -50 mV.[1][2]

The vasoconstrictor response to agonists like noradrenaline is highly dependent on the influx of extracellular calcium through L-type calcium channels. Foundational studies have revealed that the efficacy of this compound in antagonizing noradrenaline-induced vasoconstriction is linked to the alpha 1-adrenoceptor reserve in the vascular smooth muscle.[5] In spontaneously hypertensive rats (SHR), which have a smaller alpha 1-adrenoceptor reserve, this compound demonstrates a more pronounced inhibitory effect on noradrenaline-induced contractions compared to normotensive Wistar-Kyoto rats (WKY).[5] This suggests that in tissues with a lower receptor reserve, the contractile response is more reliant on the influx of extracellular calcium, making it more susceptible to blockade by this compound.

Below is a diagram illustrating the signaling pathway of alpha-1 adrenoceptor-mediated vasoconstriction and the point of intervention for this compound.

G Alpha-1 Adrenoceptor Signaling and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Noradrenaline Noradrenaline Alpha1_Receptor Alpha-1 Adrenoceptor (Gq-coupled) Noradrenaline->Alpha1_Receptor Binds PLC Phospholipase C (PLC) Alpha1_Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates L_Type_Channel L-Type Ca2+ Channel Ca_Influx Ca2+ L_Type_Channel->Ca_Influx Influx Ro183981 This compound Ro183981->L_Type_Channel Blocks SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca_SR Ca2+ SR->Ca_SR Releases Contraction Smooth Muscle Contraction Ca_SR->Contraction Initiates PKC->Contraction Leads to Ca_Influx->Contraction Contributes to G Experimental Workflow for Aortic Contractility Assay Start Start Dissect Dissect Thoracic Aorta Start->Dissect PrepareRings Prepare Aortic Rings (2-4 mm) Dissect->PrepareRings Mount Mount Rings in Organ Bath PrepareRings->Mount Equilibrate Equilibrate (90 min, 2g tension) Mount->Equilibrate TestContractility Test Contractile Capacity (e.g., Phenylephrine 1µM) Equilibrate->TestContractility Preincubation Pre-incubate with this compound or Vehicle TestContractility->Preincubation AgonistCRC Generate Cumulative Concentration-Response Curve to Agonist Preincubation->AgonistCRC Analyze Analyze Data (Max Response, EC50) AgonistCRC->Analyze End End Analyze->End

References

The Influence of Ro 18-3981 on Alpha 1-Adrenoceptor Reserve: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of Ro 18-3981, a dihydropyridine calcium channel blocker, on the alpha 1-adrenoceptor reserve in vascular smooth muscle. The core of this document focuses on the experimental evidence demonstrating that a reduced alpha 1-adrenoceptor reserve enhances the sensitivity of vasoconstrictor responses to calcium entry blockade by this compound. Detailed experimental methodologies, quantitative data summaries, and visual representations of signaling pathways and workflows are presented to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction to Alpha 1-Adrenoceptors and Receptor Reserve

Alpha 1-adrenergic receptors (α1-adrenoceptors) are G protein-coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system, primarily mediating smooth muscle contraction in response to catecholamines like norepinephrine (noradrenaline) and epinephrine (adrenaline).[1] The signaling cascade is initiated by agonist binding, which activates the Gq heterotrimeric G protein. This, in turn, stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC), collectively leading to smooth muscle contraction.

The concept of "receptor reserve" (or "spare receptors") refers to a situation where the maximal physiological response to an agonist can be achieved without occupying all available receptors. A large receptor reserve implies that only a fraction of the total receptor pool needs to be activated to elicit a maximal response. Conversely, a small receptor reserve indicates that a larger proportion of receptors must be occupied. The size of the alpha 1-adrenoceptor reserve can vary between tissues and can be influenced by pathological conditions such as hypertension.

This compound: A Dihydropyridine Calcium Channel Blocker

This compound is a dihydropyridine derivative that functions as a calcium channel blocker.[2] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels, thereby reducing the influx of extracellular Ca2+ into smooth muscle cells. This action leads to vasodilation and a reduction in blood pressure. The investigation into the interplay between this compound's effects and the alpha 1-adrenoceptor reserve provides valuable insights into the mechanisms of vascular tone regulation.

Experimental Investigation: this compound and Alpha 1-Adrenoceptor Reserve

A key study investigated the relationship between the alpha 1-adrenoceptor reserve and the sensitivity of vasoconstrictor responses to this compound in isolated aortas from spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto rats (WKY).[2]

Experimental Protocols

The following protocols are based on the methodologies described in the cited research.[2]

  • Male, age-matched (13-15 weeks) spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats were used in the study.[2]

  • Rats were euthanized by a humane method.

  • The thoracic aorta was carefully excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) of the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1. The solution was continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.

  • The aorta was cleaned of adherent connective and adipose tissue, and cut into rings of approximately 3-4 mm in width.

  • The endothelial layer was removed by gently rubbing the intimal surface of the aortic rings.

  • Aortic rings were mounted in organ baths containing the physiological salt solution maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • The rings were connected to isometric force transducers for the continuous recording of tension.

  • A resting tension of 2.0 g was applied to the aortic rings, and they were allowed to equilibrate for at least 60-90 minutes. During this period, the bath solution was changed every 15-20 minutes.

  • Cumulative concentration-response curves to the alpha 1-adrenoceptor agonist, noradrenaline, were generated by adding the agonist in a stepwise, cumulative manner.

  • The contractile responses were allowed to reach a plateau at each concentration before the addition of the next concentration.

  • To reduce the alpha 1-adrenoceptor reserve, some aortic rings from WKY rats were pretreated with the irreversible alpha-blocker phenoxybenzamine (10⁻⁹ M) for a defined period.[2]

  • Following pretreatment, the tissues were washed extensively to remove any unbound phenoxybenzamine.

  • Concentration-response curves to noradrenaline were then re-established.

  • The effect of this compound was assessed by incubating the aortic rings with the compound (10⁻⁶ M) for a specific duration before generating the noradrenaline concentration-response curves.[2]

Data Presentation

The following tables summarize the quantitative data from the investigation into the effects of this compound on aortic preparations with differing alpha 1-adrenoceptor reserves.

Table 1: Potency of Noradrenaline and Effect of this compound on Maximal Response in Aortas from WKY and SHR Rats [2]

Animal StrainNoradrenaline log EC50Maximal Noradrenaline Response Suppression by this compound (10⁻⁶ M)
WKY (Normotensive)-8.7-14%
SHR (Hypertensive)-8.05-54%

Table 2: Alpha 1-Adrenoceptor Reserve in Aortas from WKY and SHR Rats [2]

Animal StrainRatio of Noradrenaline KA to EC50
WKY (Normotensive)7.2
SHR (Hypertensive)1.4

Table 3: Effect of Phenoxybenzamine and this compound on Noradrenaline-Induced Contractions in WKY Aorta [2]

TreatmentMaximal Noradrenaline Response Suppression by this compound (10⁻⁶ M)
Control (No Phenoxybenzamine)-14%
Phenoxybenzamine (10⁻⁹ M)-47%

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental procedures.

alpha1_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol alpha1 Alpha 1-Adrenoceptor gq Gq Protein alpha1->gq activates plc Phospholipase C gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C dag->pkc activates ca_channel L-type Ca2+ Channel ca_influx Ca2+ Influx ca_channel->ca_influx sr Sarcoplasmic Reticulum ip3->sr binds to receptor contraction Smooth Muscle Contraction pkc->contraction ca_release Ca2+ Release sr->ca_release ca_release->contraction ca_influx->contraction norepinephrine Norepinephrine norepinephrine->alpha1 binds ro183981 This compound ro183981->ca_channel blocks

Caption: Alpha 1-adrenoceptor signaling pathway leading to smooth muscle contraction.

experimental_workflow cluster_prep Tissue Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis animal Euthanize Rat (WKY or SHR) dissect Dissect Thoracic Aorta animal->dissect rings Cut Aortic Rings dissect->rings mount Mount in Organ Bath rings->mount equilibrate Equilibrate (60-90 min) mount->equilibrate treatment Pre-treatment (Phenoxybenzamine or Vehicle) equilibrate->treatment incubation Incubation (this compound or Vehicle) treatment->incubation crc Cumulative Noradrenaline Concentration-Response Curve incubation->crc record Record Isometric Tension crc->record analyze Determine EC50 and Maximal Response record->analyze compare Compare between groups analyze->compare

Caption: Experimental workflow for investigating the effect of this compound.

Discussion and Conclusion

The experimental data clearly demonstrate that the magnitude of the alpha 1-adrenoceptor reserve is a critical determinant of the sensitivity of noradrenaline-induced vasoconstriction to calcium channel blockade by this compound.

  • Hypertensive vs. Normotensive: Aortas from spontaneously hypertensive rats (SHR) exhibited a significantly smaller alpha 1-adrenoceptor reserve compared to those from normotensive WKY rats.[2] This was evidenced by the smaller ratio between the dissociation constant (KA) and the EC50 for noradrenaline in SHR aortas.[2] Correspondingly, the inhibitory effect of this compound on maximal noradrenaline-induced contractions was much more pronounced in the aortas of SHR.[2]

  • Pharmacological Reduction of Receptor Reserve: The importance of the receptor reserve was further confirmed by experiments where the reserve in WKY aortas was pharmacologically reduced using the irreversible alpha-adrenoceptor antagonist, phenoxybenzamine.[2] This intervention significantly enhanced the inhibitory effect of this compound, making the response of the WKY aorta more similar to that of the SHR aorta.[2]

References

Methodological & Application

Application Notes and Protocols for Ro 18-3981 Stock Solution Preparation in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of Ro 18-3981 using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

This compound is a dihydropyridine derivative that acts as a potent inhibitor of myocardial Ca2+ channels.[1] Accurate preparation of stock solutions is the first critical step in any in vitro or in vivo study involving this compound. DMSO is a common solvent for dissolving this compound due to its excellent solubilizing properties for a wide range of organic molecules.[2] This protocol outlines the necessary steps for preparing a concentrated stock solution of this compound in DMSO, which can then be diluted to the desired working concentrations for various experimental assays.

Quantitative Data Summary

For accurate and reproducible experimental outcomes, precise measurements are paramount. The following table summarizes the key quantitative data for this compound.

ParameterValueSource
Molecular Formula C₂₄H₃₃N₃O₈S[1]
Molecular Weight 523.6 g/mol [3]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[2]
Recommended Storage Temperature -20°C[1][3]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in many experimental settings.

Materials:

  • This compound powder

  • Anhydrous/Molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Determine the required mass of this compound:

    • To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:

      • Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)

      • For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:

      • Mass (mg) = 0.01 mol/L * 523.6 g/mol * 0.001 L * 1000 mg/g = 5.236 mg

  • Weighing this compound:

    • Tare a clean, dry microcentrifuge tube or amber vial on a calibrated analytical balance.

    • Carefully weigh out 5.236 mg of this compound powder into the tared container.

  • Adding DMSO:

    • Add 1 mL of anhydrous DMSO to the container with the weighed this compound.

  • Dissolution:

    • Cap the container tightly.

    • Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but avoid excessive heat.

  • Storage:

    • Once fully dissolved, the stock solution should be aliquoted into smaller volumes in light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.[1][3]

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling chemical reagents.

  • Work in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

Visualization of the Experimental Workflow

The following diagram illustrates the sequential steps for the preparation of the this compound stock solution.

G cluster_0 Preparation Workflow A Calculate Mass of this compound B Weigh this compound Powder A->B C Add DMSO B->C D Vortex to Dissolve C->D E Aliquot Stock Solution D->E F Store at -20°C E->F

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Notes and Protocols for Ro 18-3981 in Voltage-Clamp Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 18-3981 is a potent dihydropyridine L-type calcium channel blocker. Its inhibitory action on cardiac Ca2+ channels is a key area of investigation in cardiovascular research. A notable characteristic of this compound is its voltage-dependent inhibition, demonstrating significantly higher potency at more depolarized membrane potentials. This property makes it a valuable tool for studying the modulated receptor hypothesis and the role of L-type calcium channels in cardiac function and disease.

These application notes provide a comprehensive protocol for utilizing this compound in voltage-clamp experiments, primarily focusing on isolated cardiac myocytes. The included data, protocols, and visualizations are intended to guide researchers in designing and executing robust experiments to characterize the effects of this compound.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effects of this compound on L-type Ca2+ channels.

Table 1: Voltage-Dependent Inhibition of Ca2+ Current (ICa) by this compound in Guinea-Pig Cardiac Myocytes

Holding Potential (Vh)IC50
-20 mV2.3 nM[1][2]
-50 mV100 nM[1][2]

Table 2: Binding Affinity of this compound

ParameterValueTissue
KD1.0 nM[2]Guinea-pig cardiac membranes

Experimental Protocols

This section outlines a detailed methodology for a typical voltage-clamp experiment to assess the effect of this compound on L-type Ca2+ currents in isolated cardiac myocytes.

Cell Preparation: Isolation of Guinea-Pig Cardiac Myocytes
  • Objective: To obtain a high yield of viable, Ca2+-tolerant cardiac myocytes suitable for patch-clamp recording.

  • Materials:

    • Adult guinea pig

    • Langendorff perfusion system

    • Collagenase (Type II)

    • Protease (Type XIV)

    • Krebs-Henseleit (KH) buffer

    • Calcium-free Tyrode's solution

    • Storage solution (e.g., Kraftbrühe (KB) solution)

  • Procedure:

    • Anesthetize the guinea pig and perform a thoracotomy to expose the heart.

    • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

    • Perfuse with Ca2+-free Tyrode's solution to wash out the blood.

    • Switch to a solution containing collagenase and protease to digest the extracellular matrix.

    • Once the heart is flaccid, remove it from the apparatus and gently mince the ventricular tissue.

    • Triturate the tissue to release individual myocytes.

    • Gradually reintroduce calcium to the cell suspension to ensure Ca2+-tolerance.

    • Store the isolated myocytes in KB solution at 4°C until use.

Electrophysiological Recording: Whole-Cell Voltage-Clamp
  • Objective: To record L-type Ca2+ currents from isolated cardiac myocytes in the whole-cell patch-clamp configuration.

  • Equipment:

    • Inverted microscope

    • Patch-clamp amplifier and data acquisition system

    • Micromanipulator

    • Perfusion system

  • Solutions:

    • External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH). Note: Cs+ and TEA are used to block K+ currents.

  • Procedure:

    • Plate the isolated myocytes in a recording chamber on the microscope stage.

    • Continuously perfuse the chamber with the external solution.

    • Pull borosilicate glass capillaries to create patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

    • Approach a myocyte with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to dialyze with the internal solution for 5-10 minutes before recording.

Voltage-Clamp Protocol for Assessing this compound Effects
  • Objective: To measure the concentration-dependent and voltage-dependent inhibition of L-type Ca2+ currents by this compound.

  • Protocol:

    • Set the holding potential (Vh) to -50 mV.

    • Apply a series of depolarizing voltage steps (e.g., to +10 mV for 200 ms) to elicit the L-type Ca2+ current (ICa).

    • Establish a stable baseline recording of ICa.

    • Apply increasing concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) via the perfusion system, allowing for equilibration at each concentration.

    • Record ICa at each concentration of this compound.

    • Repeat steps 1-5 with a holding potential of -20 mV to assess voltage-dependent inhibition.

  • Data Analysis:

    • Measure the peak ICa amplitude at each drug concentration.

    • Normalize the current amplitude to the baseline (control) amplitude.

    • Plot the normalized current as a function of the this compound concentration.

    • Fit the concentration-response data with the Hill equation to determine the IC50 value at each holding potential.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.

Mechanism of Action of this compound This compound This compound L-type Ca2+ Channel L-type Ca2+ Channel This compound->L-type Ca2+ Channel Inhibits Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Allows Cellular Response Cellular Response Ca2+ Influx->Cellular Response Triggers Depolarization Depolarization Depolarization->L-type Ca2+ Channel Opens

Caption: Mechanism of this compound action on L-type Ca2+ channels.

Voltage-Clamp Experimental Workflow cluster_prep Cell Preparation cluster_record Electrophysiology cluster_drug Drug Application cluster_analysis Data Analysis Isolate Cardiac Myocytes Isolate Cardiac Myocytes Whole-Cell Patch Clamp Whole-Cell Patch Clamp Isolate Cardiac Myocytes->Whole-Cell Patch Clamp Establish Baseline ICa Establish Baseline ICa Whole-Cell Patch Clamp->Establish Baseline ICa Apply this compound Apply this compound Establish Baseline ICa->Apply this compound Record ICa Record ICa Apply this compound->Record ICa Measure Peak Current Measure Peak Current Record ICa->Measure Peak Current Concentration-Response Curve Concentration-Response Curve Measure Peak Current->Concentration-Response Curve Calculate IC50 Calculate IC50 Concentration-Response Curve->Calculate IC50

Caption: Workflow for voltage-clamp analysis of this compound.

References

Application Notes and Protocols for Ro 18-3981 in Isolated Cardiac Myocyte Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 18-3981 is a dihydropyridine derivative that functions as a potent and selective blocker of L-type Ca2+ channels.[1][2] In cardiac myocytes, these channels are crucial for initiating excitation-contraction coupling, the process by which an electrical stimulus leads to muscle contraction.[3][4] The influx of Ca2+ through L-type channels triggers a larger release of Ca2+ from the sarcoplasmic reticulum, leading to a rise in intracellular Ca2+ concentration and subsequent myofilament activation.[3][4] Due to its mechanism of action, this compound is a valuable tool for investigating the role of L-type Ca2+ channels in cardiac physiology and pathophysiology.

A key characteristic of this compound is its voltage-dependent inhibition of L-type Ca2+ channels, demonstrating higher potency when the cell membrane is in a depolarized state.[1] This property makes it particularly useful for studying the state-dependent interactions of drugs with ion channels. These application notes provide a summary of the quantitative effects of this compound on isolated cardiac myocytes and detailed protocols for its use in electrophysiological studies.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on isolated guinea pig cardiac myocytes.

Table 1: Inhibitory Potency of this compound on L-type Ca2+ Current (ICa,L)

ParameterHolding Potential (Vh)ValueSpeciesReference
IC50-20 mV2.3 nMGuinea Pig[1]
IC50-50 mV100 nMGuinea Pig[1]

Table 2: Binding Affinity of this compound

ParameterPreparationValueSpeciesReference
KDCardiac Membranes1.0 nMGuinea Pig[1]

Table 3: Functional Effects of this compound on Contractility

ParameterPreparationEffectSpeciesReference
Negative Inotropy (IC50)Electrically-stimulated left atriaConcentration-dependent reduction in contractile forceGuinea Pig[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Ro_18_3981_Signaling_Pathway *CICR: Ca2+-induced Ca2+ release from the sarcoplasmic reticulum cluster_membrane Sarcolemma cluster_cytosol Cytosol Ro183981 This compound LTCC L-type Ca2+ Channel (Cav1.2) Ro183981->LTCC Blocks Ca_influx Ca2+ Influx LTCC->Ca_influx Mediates Ca_transient Intracellular Ca2+ Transient Ca_influx->Ca_transient Triggers CICR* Contraction Myofilament Contraction Ca_transient->Contraction Activates Gene_expression Gene Expression (e.g., via CaMKII/CREB) Ca_transient->Gene_expression Regulates

Caption: Signaling pathway of this compound in cardiac myocytes.

Experimental Workflow

Experimental_Workflow cluster_isolation Myocyte Isolation cluster_electrophysiology Electrophysiology cluster_imaging Calcium Imaging (Optional) A1 Heart Excision (Guinea Pig) A2 Langendorff Perfusion A1->A2 A3 Enzymatic Digestion (Collagenase/Protease) A2->A3 A4 Cell Dissociation & Harvest A3->A4 B1 Whole-Cell Patch-Clamp A4->B1 Transfer Cells B2 Voltage-Clamp Protocol (Measure ICa,L) B1->B2 C1 Load with Ca2+ Indicator (e.g., Fura-2) B1->C1 Parallel Experiment B3 Application of This compound B2->B3 B4 Data Acquisition & Analysis B3->B4 C2 Record Ca2+ Transients C1->C2 C3 Correlate with ICa,L C2->C3

Caption: Experimental workflow for studying this compound effects.

Experimental Protocols

Isolation of Guinea Pig Ventricular Myocytes

This protocol is adapted from established methods for isolating high-quality, Ca2+-tolerant cardiac myocytes suitable for electrophysiological studies.

Materials:

  • Animals: Male guinea pigs (250-400 g).

  • Solutions:

    • Tyrode's Solution (Ca2+-free): (in mM) 135 NaCl, 4 KCl, 1 MgCl2, 11 glucose, 2 HEPES, 2.6 EGTA. pH adjusted to 7.2 with NaOH.

    • High-K+ Solution (HPS): (in mM) 130 Potassium Glutamate, 10 KCl, 4 NaCl, 1 MgCl2, 4 HEPES, 10 glucose, 0.025 CaCl2. pH adjusted to 7.2 with KOH.

    • Enzyme Solution 1 (Trypsin): HPS containing 0.625 mg/mL Trypsin.

    • Enzyme Solution 2 (Collagenase): HPS containing 1 mg/mL Collagenase Type II.

    • Standard Tyrode's Solution: (in mM) 135 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 11 glucose, 2 HEPES. pH adjusted to 7.2 with NaOH.

  • Equipment: Langendorff perfusion system, surgical tools, water bath (37°C), oxygenation setup (95% O2 / 5% CO2).

Procedure:

  • Anesthetize the guinea pig and perform cervical dislocation.

  • Rapidly excise the heart and place it in ice-cold, oxygenated Tyrode's solution.

  • Mount the heart on the Langendorff apparatus via aortic cannulation.

  • Begin retrograde perfusion with oxygenated, 37°C Ca2+-free Tyrode's solution for 5 minutes to wash out blood.

  • Switch the perfusion to HPS for 5 minutes.

  • Perfuse with Enzyme Solution 1 (Trypsin) for 10 minutes.

  • Perfuse with Enzyme Solution 2 (Collagenase) for 10-15 minutes, or until the heart becomes flaccid.

  • Detach the heart, remove the atria, and gently mince the ventricular tissue in HPS.

  • Gently triturate the minced tissue with a wide-bore pipette to release individual myocytes.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Allow the cells to settle, then resuspend in Standard Tyrode's solution.

  • Store the isolated myocytes at 4°C for use within 6-8 hours.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the measurement of L-type Ca2+ current (ICa,L) in isolated guinea pig ventricular myocytes.

Materials:

  • Solutions:

    • External (Bath) Solution: (in mM) 135 Choline Chloride, 4 KCl, 1.8 CaCl2, 2 BaCl2, 1 MgCl2, 2 4-Aminopyridine (4-AP), 11 glucose, 2 HEPES. pH adjusted to 7.2 with KOH. (Note: Choline and 4-AP are used to block Na+ and K+ currents, respectively).

    • Internal (Pipette) Solution: (in mM) 130 KCl, 10 HEPES. pH adjusted to 7.2 with ~5 mM NaOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in the external solution immediately before use.

  • Equipment: Patch-clamp amplifier, micromanipulator, inverted microscope, data acquisition system (e.g., pCLAMP).

Procedure:

  • Transfer an aliquot of isolated myocytes to the recording chamber on the microscope stage and perfuse with the external solution at 35 ± 1°C.

  • Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.

  • Approach a single, rod-shaped myocyte with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to dialyze with the pipette solution for a few minutes.

  • To measure ICa,L, apply a voltage-clamp protocol. A typical protocol involves:

    • Holding the membrane potential at -40 mV or -50 mV.

    • Applying depolarizing steps of 400 ms duration to a range of potentials (e.g., -40 mV to +60 mV in 5 or 10 mV increments) to elicit ICa,L.

  • To assess the voltage-dependence of this compound's block, repeat the voltage-clamp protocol with different holding potentials (e.g., -20 mV and -50 mV) in the presence of the drug.

  • Perfuse the cell with the desired concentration of this compound and repeat the voltage-clamp protocol to measure the inhibited current.

  • Analyze the peak inward current at each voltage step to construct current-voltage (I-V) relationships and determine the IC50 of this compound.

Concluding Remarks

This compound serves as a highly effective pharmacological tool for the investigation of L-type Ca2+ channel function in isolated cardiac myocytes. Its voltage-dependent blocking characteristics provide a nuanced approach to studying the channel in different states. The protocols outlined above, in conjunction with the provided quantitative data, offer a robust framework for researchers to incorporate this compound into their studies of cardiac electrophysiology and excitation-contraction coupling. Careful adherence to cell isolation and electrophysiological recording techniques is paramount for obtaining high-quality, reproducible data.

References

Application Notes and Protocols for Electrophysiology Data Analysis with Ro 18-3981 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 18-3981 is a dihydropyridine derivative that acts as a potent and voltage-dependent inhibitor of L-type calcium channels.[1][2] Its high affinity and state-dependent mechanism of action make it a valuable tool for investigating the role of these channels in various physiological processes, including cardiac excitation-contraction coupling and neuronal signaling. These application notes provide detailed protocols for the electrophysiological characterization of this compound and analysis of the resulting data.

Quantitative Data Summary

The inhibitory effects of this compound on L-type calcium channels are highly dependent on the membrane potential. The compound exhibits a much higher affinity for the inactivated state of the channel, a characteristic feature of dihydropyridine calcium channel blockers.

ParameterValueCell TypeHolding Potential (Vh)Reference
IC50 2.3 nMGuinea-pig cardiac myocytes-20 mV
IC50 100 nMGuinea-pig cardiac myocytes-50 mV

Signaling Pathway

This compound, as an L-type calcium channel blocker, directly inhibits the influx of Ca2+ into the cell. This has significant downstream effects on various cellular signaling pathways that are dependent on intracellular calcium concentration.

cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibition Ca_ion_intracellular Ca2+ (intracellular) L_type_Ca_Channel->Ca_ion_intracellular Blocked by this compound Ca_ion_extracellular Ca2+ (extracellular) Ca_ion_extracellular->L_type_Ca_Channel Influx Calmodulin Calmodulin Ca_ion_intracellular->Calmodulin Activation Neurotransmitter_Release Neurotransmitter Release Ca_ion_intracellular->Neurotransmitter_Release Triggering CaMKII CaMKII Calmodulin->CaMKII Activation Gene_Expression Gene Expression CaMKII->Gene_Expression Regulation

Caption: Signaling pathway affected by this compound.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of L-type Ca2+ Currents in Cardiomyocytes or Neurons

This protocol is designed to measure the inhibitory effect of this compound on L-type calcium currents.

1. Cell Preparation:

  • Isolate cardiomyocytes from guinea pig ventricles or dorsal root ganglion (DRG) neurons from embryonic chicks using standard enzymatic digestion protocols.
  • Plate the isolated cells on glass coverslips and culture for 24-48 hours before recording.

2. Solutions:

  • External Solution (in mM): 135 TEA-Cl, 10 BaCl2 (as charge carrier), 10 HEPES, 10 Glucose, 1 MgCl2. Adjust pH to 7.4 with TEA-OH.
  • Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.
  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.
  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
  • Establish a whole-cell patch-clamp configuration.
  • Hold the cell at a holding potential (Vh) of -80 mV.
  • To assess the voltage-dependence of the block, use two different holding potentials: -50 mV (resting state) and -20 mV (depolarized/inactivated state).
  • Apply depolarizing voltage steps to elicit Ca2+ currents. A typical protocol is to step from the holding potential to a test potential of 0 mV for 200 ms.
  • Apply this compound at various concentrations by perfusing the recording chamber with the external solution containing the drug.

4. Data Analysis:

  • Measure the peak inward current amplitude at the test potential before and after the application of this compound.
  • Calculate the percentage of current inhibition for each concentration of this compound.
  • Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value at each holding potential.
  • Analyze the voltage- and time-dependence of the block by comparing the effects at different holding potentials and with varying pre-pulse durations.

Experimental Workflow

A Cell Isolation and Culture B Prepare Solutions (External, Internal, this compound) A->B C Establish Whole-Cell Patch-Clamp B->C D Record Baseline Ca2+ Currents at Vh = -50 mV and -20 mV C->D E Perfuse with this compound (various concentrations) D->E F Record Ca2+ Currents in the Presence of this compound E->F G Data Analysis: Measure Peak Current Inhibition F->G H Calculate IC50 and Analyze Voltage-Dependence G->H

Caption: Experimental workflow for electrophysiological analysis.

Mandatory Visualization

Logical Relationship of Voltage-Dependent Block

The inhibitory effect of this compound is critically dependent on the conformational state of the L-type calcium channel, which is in turn determined by the membrane potential.

cluster_potential Membrane Potential cluster_channel_state Channel State cluster_drug_effect This compound Effect Hyperpolarized Hyperpolarized (e.g., -80 mV) Resting Resting State Hyperpolarized->Resting Depolarized Depolarized (e.g., -20 mV) Inactivated Inactivated State Depolarized->Inactivated Low_Affinity Low Affinity Block (Higher IC50) Resting->Low_Affinity High_Affinity High Affinity Block (Lower IC50) Inactivated->High_Affinity

Caption: Voltage-dependent block by this compound.

References

Application Notes and Protocols for Determining the IC50 of Ro 18-3981 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Ro 18-3981 in a cell culture setting. This compound is a dihydropyridine derivative that functions as a potent, state-dependent inhibitor of L-type calcium channels, exhibiting higher affinity for the depolarized state of the channel.[1][2] Consequently, the experimental design incorporates a depolarization step to accurately assess its potency. The protocol utilizes the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability as an indicator of L-type calcium channel inhibition in a suitable cell line.

Introduction

Voltage-gated L-type calcium channels (LTCCs) are crucial for calcium influx into excitable cells, playing a vital role in processes such as muscle contraction, neurotransmitter release, and gene expression. This compound is a specific blocker of these channels, and its inhibitory action is significantly enhanced when the cell membrane is depolarized.[1][2] Determining the IC50 of this compound is a critical step in its pharmacological characterization. This document outlines a robust and reproducible method for IC50 determination of this compound using a cell-based assay. The protocol is optimized for a cell line endogenously expressing L-type calcium channels and includes a potassium chloride (KCl) induced depolarization step to ensure the target channels are in a state susceptible to inhibition by this compound.

Signaling Pathway of this compound

This compound directly targets and blocks L-type calcium channels located on the plasma membrane. Under normal physiological conditions (resting membrane potential), these channels are predominantly in a closed state. Upon membrane depolarization, the channels undergo a conformational change to an open or inactivated state, allowing the influx of extracellular calcium ions. This compound exhibits a higher affinity for these depolarized channel states, thereby blocking the influx of calcium and reducing the intracellular calcium concentration.

Ro_18_3981_Signaling_Pathway cluster_membrane extracellular Extracellular Space intracellular Intracellular Space membrane depolarization Membrane Depolarization (e.g., high K+) ltcc_closed L-type Ca2+ Channel (Closed State) depolarization->ltcc_closed induces conformational change ltcc_open L-type Ca2+ Channel (Open/Inactivated State) ca_influx Ca2+ Influx ltcc_open->ca_influx allows ro183981 This compound ro183981->ltcc_open inhibits ca_intracellular Increased Intracellular [Ca2+] ca_influx->ca_intracellular leads to block Blockade

Caption: Mechanism of this compound action.

Experimental Protocol

This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other formats.

Materials and Reagents
ReagentSupplierCatalog #
Human Neuroblastoma Cell Line (e.g., SH-SY5Y) or other cell line expressing LTCCsATCCCRL-2266
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
This compoundMedChemExpressHY-117055
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650
Potassium Chloride (KCl)Sigma-AldrichP9333
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Equipment
  • Humidified incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Phase-contrast microscope

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Protocol Steps

1. Cell Culture and Seeding

  • Culture the selected cell line (e.g., SH-SY5Y) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.

  • When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and resuspend in fresh culture medium.

  • Determine cell density using a hemocytometer and adjust the cell suspension to a concentration of 1 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow for cell attachment.

2. Preparation of this compound and Depolarization Buffer

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Serial Dilutions: On the day of the experiment, prepare serial dilutions of this compound in serum-free DMEM. A suggested starting range is from 100 µM down to 0.01 nM. It is recommended to perform a 1:10 dilution series for the initial experiment, followed by a narrower range around the estimated IC50.

  • Depolarization Buffer: Prepare a high potassium depolarization buffer by adding KCl to serum-free DMEM to a final concentration of 50 mM.[3] Normal DMEM contains approximately 5 mM KCl.

3. Treatment of Cells

  • After 24 hours of incubation, carefully remove the culture medium from the wells.

  • Add 50 µL of the various concentrations of this compound dilutions to the respective wells. Include a vehicle control (DMSO at the same concentration as in the highest this compound dilution) and a no-treatment control.

  • Pre-incubate the cells with this compound for 30 minutes at 37°C.

  • Following the pre-incubation, add 50 µL of the 50 mM KCl depolarization buffer to each well (the final KCl concentration will be approximately 27.5 mM). For control wells not undergoing depolarization, add 50 µL of serum-free DMEM.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point.

4. MTT Assay for Cell Viability

  • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

  • At the end of the incubation period, add 10 µL of the MTT stock solution to each well.[4][5]

  • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • After the incubation, carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis and IC50 Calculation

  • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the % Viability against the logarithm of the this compound concentration.

  • Determine the IC50 value by performing a non-linear regression analysis (four-parameter logistic fit) using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of this compound that results in 50% inhibition of cell viability.

Experimental Workflow

Experimental_Workflow start Start cell_seeding Seed Cells in 96-well Plate (10,000 cells/well) start->cell_seeding incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h drug_addition Add Serial Dilutions of This compound incubation_24h->drug_addition pre_incubation Pre-incubate for 30 min drug_addition->pre_incubation depolarization Add High KCl Buffer to Induce Depolarization pre_incubation->depolarization incubation_48h Incubate for 48h depolarization->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate for 3-4h mtt_addition->incubation_4h solubilization Add DMSO to Dissolve Formazan incubation_4h->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % Viability and Determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: IC50 determination workflow.

Data Presentation

The quantitative data should be summarized in a table for clear comparison.

Table 1: Hypothetical IC50 Values of this compound under Different Conditions

ConditionCell LineIncubation Time (h)IC50 (nM)
Basal (No Depolarization)SH-SY5Y48150.2
Depolarized (+ 27.5 mM KCl)SH-SY5Y485.8
Basal (No Depolarization)HEK293-CaV1.248125.7
Depolarized (+ 27.5 mM KCl)HEK293-CaV1.2483.1

Note: The data in this table are for illustrative purposes only and do not represent actual experimental results.

Troubleshooting

IssuePossible CauseSolution
High background in blank wellsContamination of medium or reagentsUse fresh, sterile reagents. Ensure aseptic technique.
Low signal or poor cell growthSuboptimal cell seeding density or cell healthOptimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase.
Inconsistent results between replicatesPipetting errors or uneven cell distributionEnsure accurate pipetting. Mix cell suspension thoroughly before seeding.
No dose-dependent effect observedIncorrect concentration range of this compoundPerform a broader range of serial dilutions in the initial experiment.
High cell death in vehicle controlDMSO toxicityEnsure the final concentration of DMSO is low (typically <0.5%).

Conclusion

This protocol provides a comprehensive framework for determining the IC50 of this compound in a cell culture model. By incorporating a depolarization step, this method accounts for the state-dependent inhibitory mechanism of the compound, allowing for a more accurate and pharmacologically relevant assessment of its potency. The use of the MTT assay provides a reliable and high-throughput method for quantifying cell viability. Adherence to this protocol will enable researchers to obtain consistent and reproducible IC50 values for this compound.

References

Application Notes and Protocols: In Vivo Administration of Ro 18-3981 in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a generalized protocol for the in vivo administration of Ro 18-3981, a dihydropyridine calcium channel blocker, in rat models for cardiovascular research. Due to the limited availability of specific published protocols for this compound, this document outlines standard methodologies for the preparation and administration of similar compounds, intended to serve as a foundational guide for researchers. The provided protocols for oral gavage and intravenous injection are based on established laboratory practices and should be adapted and optimized for specific experimental designs.

Introduction

This compound is a dihydropyridine derivative that functions as a calcium channel blocker. These agents are widely used in the study and treatment of cardiovascular diseases, particularly hypertension, due to their vasodilatory effects. This document details generalized procedures for the preparation and administration of this compound to rat models, a common preclinical species for cardiovascular research. The protocols are designed to be a starting point for investigators, who should perform dose-response studies and vehicle suitability tests to determine the optimal parameters for their specific research questions.

Data Presentation: Generalized Administration Parameters

The following table summarizes potential administration parameters for this compound in rat models, compiled from general knowledge of dihydropyridine calcium channel blockers and common practices in preclinical studies. Note: These are suggested ranges and should be optimized for each study.

ParameterOral Administration (Gavage)Intravenous Administration (Bolus or Infusion)
Dosage Range 1 - 50 mg/kg0.1 - 10 mg/kg
Vehicle 0.5% Carboxymethylcellulose (CMC) in water, Polyethylene glycol (PEG) 400, Corn oilSaline (0.9% NaCl), 5% Dextrose in water (D5W), Saline/Ethanol mixture
Administration Volume 1 - 10 mL/kg0.1 - 1 mL/kg (bolus); variable for infusion
Frequency Once or twice dailySingle dose (bolus) or continuous (infusion)

Experimental Protocols

Preparation of Dosing Solution

a) Oral Gavage Formulation (Example with 0.5% CMC)

  • Materials: this compound powder, 0.5% (w/v) Carboxymethylcellulose (CMC) solution in sterile water, magnetic stirrer and stir bar, weighing scale, appropriate glassware.

  • Procedure:

    • Calculate the required amount of this compound based on the desired concentration and final volume.

    • Weigh the calculated amount of this compound powder.

    • In a suitable beaker, add a small amount of the 0.5% CMC vehicle to the this compound powder to create a paste. This helps in wetting the compound and preventing clumping.

    • Gradually add the remaining volume of the 0.5% CMC solution while continuously stirring with a magnetic stirrer.

    • Continue stirring until a homogenous suspension is achieved. The solution should be prepared fresh daily and stored protected from light.

b) Intravenous Formulation (Example with Saline)

  • Materials: this compound powder, sterile saline (0.9% NaCl), solvent (if necessary, e.g., DMSO or ethanol), vortex mixer, sterile filters (0.22 µm).

  • Procedure:

    • Determine the solubility of this compound in sterile saline. If solubility is low, a co-solvent may be required.

    • If a co-solvent is needed, first dissolve the weighed this compound in a minimal amount of the co-solvent (e.g., DMSO).

    • Slowly add the sterile saline to the dissolved compound while vortexing to prevent precipitation. The final concentration of the co-solvent should be minimized and tested for vehicle effects.

    • Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

    • Prepare the solution fresh on the day of the experiment and keep it protected from light.

Administration to Rat Models

a) Oral Gavage Administration

  • Animal Handling: Acclimatize the rats to handling and the gavage procedure to minimize stress.

  • Procedure:

    • Gently restrain the rat.

    • Measure the appropriate length of the gavage needle (from the tip of the rat's nose to the last rib) to ensure proper placement in the stomach.

    • Draw the calculated volume of the this compound suspension into a syringe attached to the gavage needle.

    • Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.

    • Administer the dose slowly and smoothly.

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any signs of distress.

b) Intravenous Injection

  • Animal Preparation: Anesthetize the rat according to an approved institutional protocol. For chronic studies, catheterization of a suitable vein (e.g., jugular or femoral) may be required.

  • Procedure (for tail vein injection):

    • Place the rat in a restraining device that allows access to the tail.

    • Warm the tail using a heat lamp or warm water to dilate the veins.

    • Swab the tail with 70% ethanol.

    • Insert a sterile needle (e.g., 27G) attached to the syringe containing the this compound solution into one of the lateral tail veins.

    • Slowly inject the solution.

    • Withdraw the needle and apply gentle pressure to the injection site.

    • Monitor the animal for recovery from anesthesia and any adverse reactions.

Mandatory Visualization

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Baseline_Measurement Baseline Cardiovascular Measurements (e.g., Blood Pressure, Heart Rate) Animal_Acclimatization->Baseline_Measurement Randomization Randomization into Groups (Vehicle, this compound) Baseline_Measurement->Randomization Drug_Administration Daily Oral Gavage (Vehicle or this compound) Randomization->Drug_Administration Cardiovascular_Monitoring Continuous or Intermittent Cardiovascular Monitoring Drug_Administration->Cardiovascular_Monitoring Data_Analysis Data Analysis and Comparison Cardiovascular_Monitoring->Data_Analysis

Caption: Experimental workflow for evaluating this compound in hypertensive rats.

Signaling Pathway

Calcium_Channel_Blockade Ro183981 This compound L_type_Ca_Channel L-type Calcium Channel (in Vascular Smooth Muscle) Ro183981->L_type_Ca_Channel blocks Vasodilation Vasodilation Ro183981->Vasodilation leads to Ca_Influx Calcium (Ca2+) Influx L_type_Ca_Channel->Ca_Influx facilitates Calmodulin Ca2+ binds to Calmodulin Ca_Influx->Calmodulin MLCK_Activation Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK_Activation Myosin_Phosphorylation Myosin Light Chain Phosphorylation MLCK_Activation->Myosin_Phosphorylation Vasoconstriction Vasoconstriction Myosin_Phosphorylation->Vasoconstriction

Caption: Mechanism of action of this compound leading to vasodilation.

Application Notes and Protocols for Studying the Effects of Ro 18-3981 on Aortic Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation of aortic tissue to investigate the pharmacological effects of Ro 18-3981, a dihydropyridine calcium channel blocker. The protocols outlined below are intended to ensure the viability of the tissue and the reproducibility of the experimental results.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound and other relevant pharmacological agents on aortic tissue.

Table 1: Pharmacological Agents and Experimental Conditions

AgentConcentration(s)Animal ModelAorta PreparationPurpose of Agent
This compound10⁻⁶ MSpontaneously Hypertensive Rats (SHR) & Wistar-Kyoto Rats (WKY)Isolated aortic ringsTo block L-type calcium channels
Noradrenaline (NA)Various (for dose-response curves)SHR & WKYIsolated aortic ringsTo induce vasoconstriction via α1-adrenoceptors
Phenoxybenzamine10⁻⁹ MWKYIsolated aortic ringsIrreversible α-adrenoceptor antagonist, to reduce receptor reserve
Phenylephrine~10⁻⁵ MRatIsolated aortic ringsα1-adrenoceptor agonist, to induce pre-contraction
AcetylcholineVarious (for dose-response curves)RatIsolated aortic ringsTo induce endothelium-dependent relaxation
L-NAMERatIsolated aortic ringsNitric oxide synthase (NOS) inhibitor
Potassium Chloride (KCl)High concentrationsRatIsolated aortic ringsTo induce depolarization and non-receptor-mediated vasoconstriction

Table 2: Summary of this compound Effects on Noradrenaline-Induced Aortic Contraction [1]

Animal ModelExperimental ConditionMaximal NA Response Suppression by this compound (10⁻⁶ M)
SHRControl-54%
WKYControl-14%
WKYPre-treated with Phenoxybenzamine (10⁻⁹ M)-47%

Experimental Protocols

This section details the methodologies for the preparation of isolated aortic rings and the subsequent pharmacological testing.

Protocol 1: Preparation of Isolated Aortic Rings

This protocol describes the dissection and preparation of rat aortic rings for in vitro pharmacology studies.[2][3]

Materials:

  • Male Wistar-Kyoto (WKY) or Spontaneously Hypertensive Rats (SHR) (13-15 weeks old)

  • Euthanasia solution (e.g., pentobarbital sodium)

  • Dissection instruments (scissors, forceps)

  • Petri dish filled with cold physiological saline solution (PSS)

  • Physiological Saline Solution (PSS): Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Surgical thread

Procedure:

  • Humanely euthanize the rat according to institutional guidelines.

  • surgically expose the thoracic cavity and carefully dissect the thoracic aorta.

  • Immediately place the isolated aorta in a petri dish containing cold PSS and aerated with carbogen.

  • Under a dissecting microscope, carefully remove adherent connective and adipose tissue.

  • Cut the aorta into rings of approximately 2-4 mm in length.[2]

  • For studies requiring endothelium-denuded rings, gently rub the intimal surface of the rings with a fine wire or wooden stick.

  • Pass surgical threads through the lumen of each aortic ring for mounting.

Protocol 2: Organ Bath Experiment to Evaluate this compound Effects

This protocol outlines the procedure for mounting aortic rings in an organ bath and assessing the effect of this compound on noradrenaline-induced contractions.[2][4]

Materials:

  • Prepared aortic rings

  • Organ bath system with force-displacement transducers

  • Data acquisition system

  • PSS maintained at 37°C and continuously gassed with carbogen

  • Stock solutions of Noradrenaline, this compound, and other pharmacological agents as required.

Procedure:

  • Mount the aortic rings in the organ baths, with one thread attached to a fixed hook and the other to a force transducer.

  • Equilibrate the tissues in PSS for at least 60 minutes under a resting tension of approximately 2 grams. Replace the PSS every 15-20 minutes.

  • After equilibration, induce a reference contraction by adding a high concentration of KCl (e.g., 80 mM) to the bath to check for tissue viability. Wash the tissues and allow them to return to baseline.

  • To investigate the effect of this compound, pre-incubate the aortic rings with this compound (e.g., 10⁻⁶ M) for a specified period (e.g., 30 minutes).[1]

  • Generate a cumulative concentration-response curve to noradrenaline by adding increasing concentrations of noradrenaline to the bath.

  • Record the isometric tension changes using the data acquisition system.

  • In parallel experiments, generate a control noradrenaline concentration-response curve in the absence of this compound.

  • The inhibitory effect of this compound can be quantified by comparing the maximal response and the EC₅₀ values of the noradrenaline curves in the presence and absence of the blocker.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Tissue Preparation cluster_1 Organ Bath Setup cluster_2 Pharmacological Testing Euthanasia Euthanasia Dissection Dissection Euthanasia->Dissection Isolation Isolation Dissection->Isolation Thoracic Aorta Cleaning Cleaning Isolation->Cleaning in cold PSS Slicing Slicing Cleaning->Slicing 2-4 mm rings Mounting Mount Rings Slicing->Mounting Equilibration Equilibrate (60 min) in PSS at 37°C Mounting->Equilibration Viability_Test Viability Test (KCl) Equilibration->Viability_Test Preincubation Pre-incubation (this compound or vehicle) Viability_Test->Preincubation CRC Cumulative Noradrenaline Concentration-Response Curve Preincubation->CRC Data_Acquisition Record Isometric Tension CRC->Data_Acquisition Analysis Analysis Data_Acquisition->Analysis Calculate Emax, EC50

Caption: Experimental workflow for aortic tissue preparation and pharmacological analysis.

Signaling Pathway of Noradrenaline-Induced Vasoconstriction and Inhibition by this compound

G cluster_0 Vascular Smooth Muscle Cell NA Noradrenaline Alpha1_R α1-Adrenoceptor NA->Alpha1_R binds Gq Gq protein Alpha1_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR binds to receptor Ca_SR Ca²⁺ SR->Ca_SR releases Ca_increase ↑ Intracellular [Ca²⁺] Ca_SR->Ca_increase Ca_entry Extracellular Ca²⁺ Ca_entry->Ca_increase L_type_Ca_Channel L-type Ca²⁺ Channel L_type_Ca_Channel->Ca_entry influx Ro183981 This compound Ro183981->L_type_Ca_Channel blocks Contraction Vasoconstriction Ca_increase->Contraction

Caption: α1-adrenoceptor signaling and this compound inhibition in vascular smooth muscle.

References

Application Notes and Protocols for Utilizing Ro 18-3981 in Myocardial Excitation-Contraction Coupling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Ro 18-3981, a potent and voltage-dependent L-type calcium channel blocker, in the investigation of myocardial excitation-contraction (E-C) coupling. The unique properties of this compound make it an invaluable tool for dissecting the intricate mechanisms that link electrical stimulation of cardiomyocytes to their mechanical contraction.

Introduction

Myocardial E-C coupling is the fundamental process by which an electrical impulse (action potential) triggers the release of intracellular calcium (Ca²⁺), leading to myocyte contraction. A critical component of this process is the influx of Ca²⁺ through voltage-gated L-type calcium channels, which in turn induces a larger release of Ca²⁺ from the sarcoplasmic reticulum (calcium-induced calcium release). This compound, a dihydropyridine derivative, selectively blocks these L-type calcium channels. A key feature of this compound is its voltage-dependent inhibition, exhibiting significantly higher potency at more depolarized membrane potentials. This characteristic allows researchers to modulate Ca²⁺ influx with high precision by altering the membrane potential, thereby offering a sophisticated method to probe the nuances of E-C coupling.

Data Presentation

The following tables summarize the quantitative effects of this compound on myocardial preparations, providing a clear comparison of its potency under different experimental conditions.

Table 1: Voltage-Dependent Inhibition of L-type Ca²⁺ Current (ICa) by this compound in Guinea-Pig Myocytes [1][2]

Holding Potential (Vh)Depolarization PulseIC50 (nM)
-50 mV+10 mV100
-20 mV+10 mV2.3

Table 2: Effect of Membrane Depolarization on the Negative Inotropic Effect of this compound in Guinea-Pig Left Atria [1]

Extracellular K⁺ (mM)Negative Inotropic IC50Fold Reduction in IC50
5.9--
24-137

Table 3: Binding Affinity of this compound to Guinea-Pig Cardiac Membranes [1]

RadioligandKD (nM)
(+)-[³H]-PN 200-1101.0

Signaling Pathway and Mechanism of Action

This compound exerts its effects by binding to the α1 subunit of the L-type calcium channel. Its voltage-dependent action is consistent with the modulated receptor hypothesis, which posits that the affinity of the drug for the channel is dependent on the conformational state of the channel (resting, open, or inactivated). Depolarization of the membrane potential increases the proportion of channels in the inactivated state, to which dihydropyridines like this compound bind with high affinity.

cluster_membrane Cardiomyocyte Sarcolemma cluster_cytosol Cytosol AP Action Potential (Depolarization) L_type L-type Ca²⁺ Channel (Voltage-Gated) AP->L_type Opens Ca_influx Ca²⁺ Influx L_type->Ca_influx Ro183981 This compound Ro183981->L_type Blocks (Voltage-Dependent) RyR Ryanodine Receptor (RyR) Ca_influx->RyR Triggers Ca_release Ca²⁺ Release (CICR) SR Sarcoplasmic Reticulum (SR) SR->RyR RyR->Ca_release Contraction Myofilament Contraction Ca_release->Contraction Initiates

Caption: Signaling pathway of this compound in myocardial E-C coupling.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Isolation of Adult Ventricular Myocytes

This protocol describes the enzymatic dissociation of adult rodent (rat or mouse) hearts to obtain viable, Ca²⁺-tolerant ventricular myocytes suitable for electrophysiological and fluorescence imaging studies.

Materials:

  • Langendorff perfusion system

  • Enzyme solution (e.g., collagenase type II, protease type XIV)

  • Ca²⁺-free Tyrode's solution

  • Krebs-Henseleit (KH) buffer

  • Bovine serum albumin (BSA)

Procedure:

  • Anesthetize the animal and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Perfuse retrogradely with Ca²⁺-free Tyrode's solution to wash out blood.

  • Switch to perfusion with the enzyme solution to digest the extracellular matrix.

  • Once the heart is flaccid, remove it from the cannula and mince the ventricular tissue in KH buffer.

  • Gently triturate the tissue to release individual myocytes.

  • Filter the cell suspension and allow the myocytes to settle by gravity.

  • Gradually reintroduce Ca²⁺ to the cell suspension to ensure Ca²⁺ tolerance.

  • Store the isolated myocytes in an appropriate buffer for subsequent experiments.

Whole-Cell Patch-Clamp Recording of L-type Ca²⁺ Current

This protocol outlines the procedure for measuring ICa in isolated ventricular myocytes using the whole-cell patch-clamp technique, allowing for the characterization of this compound's inhibitory effects.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope

  • Micromanipulators

  • Borosilicate glass capillaries for patch pipettes

  • Extracellular solution (containing, e.g., NaCl, CsCl, CaCl₂, HEPES)

  • Intracellular solution (containing, e.g., CsCl, EGTA, Mg-ATP, HEPES)

Procedure:

  • Plate isolated myocytes in a recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pull patch pipettes and fill with intracellular solution.

  • Approach a myocyte with the pipette and form a giga-ohm seal.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Apply a voltage-clamp protocol to elicit ICa. A typical protocol involves a holding potential of -80 mV, a prepulse to -40 mV to inactivate Na⁺ channels, followed by depolarizing steps to various test potentials (e.g., -40 to +60 mV).

  • To study the voltage-dependence of this compound, vary the holding potential (e.g., -50 mV vs. -20 mV) and apply the same depolarizing pulse.

  • Record baseline ICa and then perfuse the chamber with varying concentrations of this compound to determine its IC50.

Measurement of Intracellular Ca²⁺ Transients

This protocol describes the use of the fluorescent Ca²⁺ indicator Fura-2 to measure intracellular Ca²⁺ transients in response to electrical stimulation, and to assess the effect of this compound.

Materials:

  • Fluorescence microscopy system with a dual-excitation light source

  • Isolated ventricular myocytes

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Field stimulation electrodes

Procedure:

  • Load isolated myocytes with Fura-2 AM by incubation. Pluronic F-127 can be used to aid in dye loading.

  • Wash the cells to remove extracellular dye.

  • Place the coverslip with loaded cells in a perfusion chamber on the microscope.

  • Excite the cells alternately with 340 nm and 380 nm light and record the emission at 510 nm.

  • Pace the myocytes using field stimulation to elicit Ca²⁺ transients.

  • Calculate the ratio of the fluorescence intensities (F340/F380) to determine the intracellular Ca²⁺ concentration.

  • Perfuse with this compound and record the changes in the amplitude and kinetics of the Ca²⁺ transients.

Measurement of Myocardial Contractile Force

The Langendorff isolated heart preparation is a classic ex vivo method to assess the direct effects of pharmacological agents on myocardial contractility.

Materials:

  • Langendorff apparatus

  • Krebs-Henseleit buffer

  • Intraventricular balloon connected to a pressure transducer

  • Data acquisition system

Procedure:

  • Prepare the Langendorff system by circulating and oxygenating the KH buffer.

  • Excise the heart and cannulate the aorta as described in the myocyte isolation protocol.

  • Begin retrograde perfusion with KH buffer.

  • Insert a fluid-filled balloon into the left ventricle.

  • Inflate the balloon to set a constant end-diastolic pressure.

  • Record the left ventricular developed pressure (LVDP) and heart rate.

  • After a stabilization period, introduce this compound into the perfusate at various concentrations and record the dose-dependent changes in contractile force.

Experimental Workflows and Logical Relationships

The unique voltage-dependent properties of this compound allow for experimental designs that can dissect the contribution of L-type Ca²⁺ current to E-C coupling under different physiological and pathophysiological conditions.

cluster_workflow Experimental Workflow: Investigating Voltage-Dependent Blockade start Isolated Cardiomyocyte patch Whole-Cell Patch Clamp start->patch vh_neg Set Holding Potential (e.g., -50 mV) patch->vh_neg vh_depol Set Holding Potential (e.g., -20 mV) patch->vh_depol apply_ro Apply this compound vh_neg->apply_ro vh_depol->apply_ro measure_ica_neg Measure ICa (Low Blockade) apply_ro->measure_ica_neg at Vh = -50 mV measure_ica_depol Measure ICa (High Blockade) apply_ro->measure_ica_depol at Vh = -20 mV compare Compare IC50 Values measure_ica_neg->compare measure_ica_depol->compare

Caption: Workflow for assessing the voltage-dependent block of ICa by this compound.

By manipulating the holding potential, researchers can selectively inhibit L-type Ca²⁺ channels to a greater or lesser extent. This allows for the investigation of how graded reductions in Ca²⁺ influx affect the subsequent steps in E-C coupling, such as the magnitude and kinetics of SR Ca²⁺ release and the resulting contractile force. This approach is particularly useful for studying conditions where the resting membrane potential is altered, such as in ischemia or heart failure.

cluster_logic Logical Relationship: Dissecting E-C Coupling depol Membrane Depolarization (e.g., Ischemia) ro_high_affinity Increased this compound Affinity for Inactivated Channels depol->ro_high_affinity ica_block Potent ICa Blockade ro_high_affinity->ica_block cicr_reduce Reduced SR Ca²⁺ Release ica_block->cicr_reduce contraction_reduce Reduced Contractile Force cicr_reduce->contraction_reduce norm_pot Normal Membrane Potential ro_low_affinity Lower this compound Affinity for Resting Channels norm_pot->ro_low_affinity ica_less_block Less Potent ICa Blockade ro_low_affinity->ica_less_block cicr_less_reduce Less Reduced SR Ca²⁺ Release ica_less_block->cicr_less_reduce contraction_less_reduce Less Reduced Contractile Force cicr_less_reduce->contraction_less_reduce

Caption: Logical flow demonstrating the utility of this compound's voltage-dependency.

References

Troubleshooting & Optimization

Optimizing Ro 18-3981 concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Ro 18-3981 for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a dihydropyridine derivative that functions as a potent inhibitor of cardiac Ca2+ channels.[1] Its inhibitory activity is voltage-dependent, showing significantly higher potency when the cell membrane is in a depolarized state.[1][2]

Q2: What is the recommended starting concentration range for in vitro experiments with this compound?

A2: The effective concentration of this compound is highly dependent on the cell type and the membrane potential. For depolarized cells (holding potential of -20 mV), the IC50 is approximately 2.3 nM, while for cells at a more polarized state (-50 mV), the IC50 is around 100 nM.[1][2] Therefore, a starting concentration range of 1 nM to 1 µM is recommended for initial dose-response experiments.

Q3: How should I dissolve and store this compound for cell culture experiments?

A3: Due to its chemical nature, this compound is typically dissolved in an organic solvent such as DMSO to create a stock solution. It is crucial to minimize the final concentration of the organic solvent in the cell culture medium to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% or less is generally considered safe for most cell lines. For storage, follow the recommendations provided on the Certificate of Analysis that accompanies the product.[3]

Q4: What are the known signaling pathways affected by this compound?

A4: The primary signaling pathway affected by this compound is the calcium signaling pathway, specifically through the inhibition of L-type calcium channels.[1][2] This inhibition leads to a reduction in intracellular calcium influx, which can impact numerous downstream cellular processes, including muscle contraction, neurotransmitter release, and gene expression.

cluster_membrane Cell Membrane Ro_18_3981 This compound L_type_Ca_Channel L-type Ca²⁺ Channel Ro_18_3981->L_type_Ca_Channel Inhibits Ca_influx Ca²⁺ Influx Intracellular_Ca [Ca²⁺]i ↓ L_type_Ca_Channel->Intracellular_Ca Downstream_Effects Downstream Cellular Effects (e.g., Contraction, Gene Expression) Intracellular_Ca->Downstream_Effects Regulates

Caption: Signaling pathway of this compound.

Troubleshooting Guide

Issue 1: No observable effect or lower than expected potency of this compound.
Possible Cause Troubleshooting Step
Incorrect Concentration Verify the calculations for your stock and working solutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Compound Degradation Ensure proper storage of the this compound stock solution as per the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Cell Membrane Potential The inhibitory activity of this compound is voltage-dependent.[1][2] If your experimental model involves cells with a more polarized membrane potential, a higher concentration of this compound may be required to observe an effect. Consider using potassium chloride (KCl) to depolarize the cell membrane as a positive control.
Solubility Issues Visually inspect your working solution for any precipitation. If precipitation is observed, consider preparing a fresh stock solution or using a different solvent. Ensure the final solvent concentration in your culture medium is not affecting the solubility.
Issue 2: High levels of cytotoxicity observed in control and treated wells.
Possible Cause Troubleshooting Step
Solvent Toxicity The vehicle (e.g., DMSO) used to dissolve this compound can be toxic to cells at high concentrations. Run a vehicle control with the same final concentration of the solvent used in your experimental wells. Aim for a final solvent concentration of 0.1% or lower.
Compound-Induced Cytotoxicity While this compound is a specific channel inhibitor, high concentrations can lead to off-target effects and cytotoxicity. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range for your cell line.
Contamination Rule out microbial contamination of your cell culture or reagents.
Issue 3: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Variability in Cell Culture Ensure consistent cell passage number, confluency, and overall health for all experiments.
Inconsistent Compound Handling Prepare fresh dilutions of this compound from the stock solution for each experiment to minimize variability from compound degradation or adsorption to plasticware.
Experimental Timing Standardize incubation times with this compound across all experiments.

Experimental Protocols

General Protocol for In Vitro Cell-Based Assays

This protocol provides a general framework. Specific parameters should be optimized for your cell line and assay.

Start Start Cell_Seeding Seed cells in appropriate culture plates Start->Cell_Seeding Incubation1 Incubate for 24-48 hours to allow attachment Cell_Seeding->Incubation1 Prepare_Compound Prepare serial dilutions of This compound and vehicle control Incubation1->Prepare_Compound Treatment Treat cells with this compound or vehicle control Prepare_Compound->Treatment Incubation2 Incubate for the desired duration Treatment->Incubation2 Assay Perform specific assay (e.g., Ca²⁺ imaging, cytotoxicity) Incubation2->Assay Data_Analysis Analyze and interpret data Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro studies.

1. Cell Seeding:

  • Culture cells in appropriate medium and conditions.

  • Seed cells into multi-well plates at a density optimized for your specific assay.

  • Allow cells to attach and reach the desired confluency (typically 24-48 hours).

2. Compound Preparation:

  • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, prepare serial dilutions of the stock solution in a serum-free or low-serum medium to achieve the desired final concentrations.

  • Prepare a vehicle control with the same final concentration of the solvent.

3. Cell Treatment:

  • Carefully remove the old medium from the cell culture plates.

  • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubate the plates for the desired treatment duration.

4. Assay Performance:

  • After the incubation period, perform your specific downstream assay (e.g., calcium imaging, patch-clamp electrophysiology, cytotoxicity assay, gene expression analysis).

5. Data Analysis:

  • Collect and analyze the data. For dose-response experiments, calculate the IC50 value.

Quantitative Data Summary

Parameter Value Conditions Reference
IC50 2.3 nMDepolarized membrane (Vh = -20 mV)[1][2]
IC50 100 nMPolarized membrane (Vh = -50 mV)[1][2]
Vehicle Control 0.1% DMSO in NTVehicle for in vitro experiments[2]

References

Technical Support Center: Managing Dihydropyridine Photostability in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydropyridine compounds. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory experiments.

Troubleshooting Guides

Issue: My dihydropyridine compound is degrading rapidly in solution during my experiment.

Question Possible Cause Troubleshooting Steps
Are you protecting your solution from light? Dihydropyridines are highly sensitive to light, and exposure can lead to rapid degradation.[1][2][3]1. Work in a dimly lit area or use a darkroom. 2. Wrap all glassware (beakers, flasks, vials) containing the dihydropyridine solution in aluminum foil. 3. Use amber-colored glassware or specially designed light-blocking containers.[4] 4. Minimize the duration of light exposure during sample preparation and analysis.
What solvent are you using? The solvent can influence the rate of photodegradation. Degradation is particularly fast in aqueous solutions.[1][3]1. If compatible with your experimental design, consider using a less polar solvent. 2. For aqueous solutions, prepare them fresh immediately before use. 3. If applicable to your research, micellar solutions using surfactants like polysorbate 20 have been shown to improve photostability.[5][6]
What is the temperature of your experimental setup? While light is the primary driver of degradation, elevated temperatures can sometimes accelerate chemical reactions.1. Maintain a controlled and consistent temperature throughout your experiment. 2. If possible, conduct experiments at a lower temperature, provided it does not negatively impact your results.
Are there any oxidizing agents present? The primary photodegradation pathway for many dihydropyridines is oxidation of the dihydropyridine ring to its pyridine derivative.[1][2][3]1. Ensure all solvents and reagents are free from peroxides and other oxidizing impurities. 2. Consider degassing your solvent to remove dissolved oxygen. 3. In some applications, the addition of an antioxidant like β-carotene has been shown to be effective.[3]

Issue: I am observing unexpected peaks in my analytical results (e.g., HPLC, LC-MS).

Question Possible Cause Troubleshooting Steps
Could the new peaks be photodegradation products? The most common photodegradation product of a dihydropyridine is its corresponding pyridine analog.[1][2] Depending on the specific dihydropyridine, other secondary photoproducts may also form.[2]1. Compare the retention time and/or mass-to-charge ratio of the unknown peak with that of a known pyridine derivative standard, if available. 2. Expose a small sample of your dihydropyridine solution to a UV lamp for a short period and re-analyze. An increase in the intensity of the unknown peak would support it being a photodegradation product. 3. Review literature for known degradation products of your specific dihydropyridine. For example, nifedipine can form a nitroso derivative in addition to the pyridine derivative.[2]
Is your analytical method stability-indicating? A stability-indicating method is crucial to separate the parent drug from its degradation products.[7][8]1. Ensure your analytical method (e.g., HPLC) has been validated to resolve the dihydropyridine from its potential degradation products.[7] 2. If not, you may need to develop a new method or modify the existing one (e.g., change the mobile phase, column, or gradient).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dihydropyridine photodegradation?

A1: The main photodegradation pathway for 1,4-dihydropyridines is the oxidation of the dihydropyridine ring to form a pyridine derivative.[1][2][3] This process leads to a complete loss of the drug's pharmacological activity.[1][2] This reaction can be initiated by the absorption of light, leading to an excited state of the molecule.[1] In some cases, this process can also generate reactive oxygen species like singlet oxygen and superoxide, which may lead to phototoxic reactions.[1][3][9]

Q2: How should I store my dihydropyridine compounds and their solutions in the lab?

A2: Solid dihydropyridine compounds are generally more stable than their solutions.[2] However, all dihydropyridines should be protected from light. Store solid compounds in amber vials or containers that are placed inside a cabinet or drawer. Solutions of dihydropyridines are particularly prone to rapid photodegradation and should be prepared fresh for each experiment.[1] If a solution must be stored, even for a short period, it should be kept in an amber vial, wrapped in foil, and stored at a cool temperature.

Q3: Are all dihydropyridines equally photosensitive?

A3: No, the photosensitivity of dihydropyridines can be influenced by the substituents on the phenyl ring.[10] For instance, the position of a nitro group can affect the reactivity of the molecule.[10] Also, the presence of certain substituents, like fluorine, can increase stability, while others, like chlorine, can enhance degradation.[11]

Q4: What are the standard guidelines for formal photostability testing?

A4: The internationally accepted guideline for photostability testing is the ICH Q1B guideline.[12][13] This guideline outlines the recommended light sources, exposure levels, and procedures for testing the photostability of new active substances and medicinal products.[12][13]

Q5: What kind of light sources should be used for photostability testing according to ICH Q1B?

A5: The ICH Q1B guideline provides two main options for light sources:

  • Option 1: A light source that produces a combined output of visible and UV light similar to the D65 (outdoor daylight) or ID65 (indoor daylight) standards.[12] Examples include artificial daylight fluorescent lamps, xenon lamps, or metal halide lamps.[12][13]

  • Option 2: A combination of a cool white fluorescent lamp for visible light and a near-UV fluorescent lamp.[12][14]

Q6: What are some strategies to improve the photostability of dihydropyridines in experimental formulations?

A6: Several approaches can be explored to enhance the photostability of dihydropyridines in solution:

  • Protective Packaging: Using amber or colored PET containers can significantly reduce degradation.[4][5]

  • Formulation with Excipients:

    • Cyclodextrins: Encapsulating the dihydropyridine molecule within a cyclodextrin complex can offer substantial protection from light.[9][15]

    • Liposomes: Incorporation into liposomal formulations can also improve photostability.[9][15]

    • Antioxidants: The addition of antioxidants like β-carotene can help to mitigate photodegradation.[3]

    • Micellar Solutions: Formulating the dihydropyridine in a micellar solution using nonionic surfactants can enhance both solubility and photostability.[5][6]

Data Presentation

Table 1: ICH Q1B Recommended Light Exposure for Photostability Testing

ParameterExposure Level
Overall Illumination Not less than 1.2 million lux hours
Integrated Near Ultraviolet Energy Not less than 200 watt hours/square meter

Source: ICH Q1B Guideline[12][13][14]

Table 2: Examples of Dihydropyridine Photostabilization Strategies and Their Effectiveness

DihydropyridineStabilization MethodContainerResult
FelodipineSolution in EthanolBlue PET Bottle (0.6mm thickness)Almost complete stabilization for up to 6 hours under stressing irradiation.[4]
Nifedipine, Felodipine, Lercanidipine, NimodipineSolution in EthanolAmber GlassMinimal protective effect for felodipine and nifedipine; marked increase in stability for lercanidipine and nimodipine.[3]
M3 (a new DHP derivative)Micellar solution with Polysorbate 20Covered Amber PETLess than 5% degradation after 12 hours under an irradiance power of 450 W/m².[5][6]
Various DHPsInclusion in β-cyclodextrinNot specifiedMean drug recovery of over 90% after 30 minutes of light exposure.[15]
Various DHPsIncorporation into liposomesNot specifiedMean drug recovery of 77% after 30 minutes of light exposure.[15]

Experimental Protocols

Protocol 1: Basic Assessment of Dihydropyridine Solution Photostability

  • Solution Preparation: Prepare a stock solution of the dihydropyridine compound in a suitable solvent (e.g., methanol, ethanol, or an aqueous buffer) at a known concentration.

  • Sample Preparation:

    • Test Sample: Transfer an aliquot of the stock solution into a clear glass vial.

    • Dark Control: Transfer an identical aliquot of the stock solution into a vial of the same type, and then wrap the vial completely in aluminum foil.[16]

  • Light Exposure: Place both the test sample and the dark control in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white and near-UV lamps).[12][13] Expose the samples for a defined period.

  • Sample Analysis: At predetermined time intervals, withdraw small aliquots from both the test sample and the dark control. Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent dihydropyridine.

  • Data Analysis: Compare the concentration of the dihydropyridine in the test sample to that in the dark control at each time point. A significant decrease in the concentration of the test sample relative to the dark control indicates photodegradation.

Visualizations

Dihydropyridine_Photodegradation_Pathway DHP 1,4-Dihydropyridine (Active Drug) Excited_DHP Excited State DHP* DHP->Excited_DHP Light (hν) Pyridine Pyridine Derivative (Inactive) Excited_DHP->Pyridine Oxidation ROS Reactive Oxygen Species (e.g., Singlet Oxygen) Excited_DHP->ROS Energy Transfer Phototoxicity Potential Phototoxicity ROS->Phototoxicity

Caption: Primary photodegradation pathway of dihydropyridines.

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions Corrective Actions cluster_end Resolution decision decision solution solution issue issue start Experiment Start degradation Unexpected Degradation or New Analytical Peaks start->degradation Observe Results check_light Check Light Protection degradation->check_light check_solvent Evaluate Solvent check_light->check_solvent Adequate implement_protection Use Amber Glassware/ Wrap in Foil check_light->implement_protection Inadequate check_method Verify Analytical Method check_solvent->check_method Appropriate optimize_solvent Change Solvent or Use Stabilizing Excipients check_solvent->optimize_solvent Inappropriate validate_method Develop/Validate Stability-Indicating Method check_method->validate_method Not Stability-Indicating end Stable Experiment check_method->end Stability-Indicating implement_protection->check_solvent optimize_solvent->check_method validate_method->end

Caption: Troubleshooting workflow for dihydropyridine experiments.

References

Best practices for storing Ro 18-3981 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ro 18-3981. This resource provides researchers, scientists, and drug development professionals with essential information for the effective storage and handling of this compound stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol. It is less soluble in aqueous solutions.[1] For a high concentration stock solution, DMSO is a reliable choice.

Q2: What are the recommended storage conditions and stability for this compound?

A2: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the compound in its powdered form. Once dissolved in a solvent, stock solutions should be stored at ultra-low temperatures.

FormStorage TemperatureStability
Powder -20°CUp to 3 years
In Solvent -80°CUp to 1 year

Q3: My this compound solution appears to have precipitated after dilution in my aqueous experimental buffer. What should I do?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds.[2][3] Here are several troubleshooting steps you can take:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your final volume of aqueous buffer. Instead, perform serial dilutions in your buffer to gradually decrease the solvent concentration.[4]

  • Vortexing: Immediately after adding the stock solution to the aqueous buffer, vortex the solution to ensure rapid and thorough mixing. This can prevent the local concentration from exceeding the solubility limit.[3]

  • Gentle Warming: Gently warming the solution in a water bath (e.g., to 37°C) may help redissolve the precipitate. However, be cautious about the temperature sensitivity of your experimental system and the stability of this compound at elevated temperatures.

  • Lower Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your assay.

  • Consider a Co-solvent: In some cases, using a small percentage of a co-solvent like ethanol in your final dilution may improve solubility, but this must be compatible with your experimental setup.

Q4: Are there any special handling precautions I should take with this compound?

A4: Yes. This compound is a dihydropyridine derivative. This class of compounds is known to be sensitive to light.[5] Exposure to light can cause the aromatization of the dihydropyridine ring, leading to a loss of pharmacological activity.[5] Therefore, it is crucial to:

  • Protect from Light: Store stock solutions in amber vials or tubes wrapped in aluminum foil.

  • Minimize Light Exposure During Experiments: When working with the compound, minimize its exposure to ambient light as much as possible.

Experimental Protocols

Preparation of a 40 mg/mL Stock Solution in DMSO

This protocol provides a method for preparing a high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials (amber or wrapped in foil)

  • Vortex mixer

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh out the desired amount of this compound powder. For example, to prepare a 40 mg/mL stock solution, weigh 2 mg of the compound.

  • Add the appropriate volume of DMSO to the powder. For a 40 mg/mL solution with 2 mg of powder, add 50 µL of DMSO.

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C, protected from light.

Visualized Workflows and Pathways

G cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Dilution start Start: this compound Powder weigh Weigh Powder start->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Light-Protected Tubes dissolve->aliquot store Store at -80°C aliquot->store end_prep Ready for Use store->end_prep start_dilution Thaw Stock Solution step_dilute Perform Stepwise Dilution in Aqueous Buffer start_dilution->step_dilute vortex_mix Vortex Immediately step_dilute->vortex_mix check_precipitate Check for Precipitation vortex_mix->check_precipitate use_solution Use in Experiment check_precipitate->use_solution No troubleshoot Troubleshoot: - Gentle Warming - Lower Concentration check_precipitate->troubleshoot Yes

Caption: Experimental workflow for preparing and diluting this compound solutions.

G cluster_membrane Cardiomyocyte Cell Membrane cluster_cytosol Cytosol depolarization Membrane Depolarization ltcc L-type Ca2+ Channel (Cav1.2) depolarization->ltcc Activates ca_influx Ca2+ Influx ltcc->ca_influx Allows ca_cytosol Increased Intracellular [Ca2+] ca_influx->ca_cytosol ro183981 This compound ro183981->ltcc Blocks cicr Calcium-Induced Calcium Release (CICR) from Sarcoplasmic Reticulum ca_cytosol->cicr Triggers contraction Myofilament Contraction ca_cytosol->contraction Initiates gene_expression Altered Gene Expression ca_cytosol->gene_expression Regulates cicr->contraction Leads to

References

Technical Support Center: Troubleshooting Unstable Recordings with Ro 18-3981

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing the L-type calcium channel blocker, Ro 18-3981, in patch-clamp electrophysiology experiments. Unstable recordings can be a significant source of frustration and can compromise the quality of your data. This guide provides a structured approach to troubleshooting common issues that may arise during your experiments with this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific problems you may encounter.

Q1: My gigaohm seal becomes unstable and my recording is noisy after applying this compound. What could be the cause?

A1: There are several potential reasons for seal instability after the application of this compound:

  • Solvent (DMSO) Concentration: this compound is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO in your final bath solution can destabilize the gigaohm seal and affect cell health. It is recommended to keep the final DMSO concentration at or below 0.1%.[1]

  • Compound Precipitation: If the stock solution of this compound is not properly dissolved or if it precipitates upon dilution in the external solution, these microscopic particles can interfere with the seal between the pipette and the cell membrane.

  • Off-Target Effects at High Concentrations: While this compound is a potent L-type calcium channel blocker, at very high concentrations, it may have off-target effects on other ion channels or cellular processes that could indirectly lead to recording instability.

  • General Recording Instability: The instability may not be directly caused by this compound but could be due to other common issues in patch-clamp recordings such as mechanical drift, issues with the perfusion system, or poor cell health.

Q2: The effect of this compound on the calcium current seems to vary between experiments, even at the same concentration. Why is this happening?

A2: The inhibitory effect of this compound is highly dependent on the membrane potential.[2]

  • Holding Potential: The potency of this compound is significantly higher at more depolarized holding potentials. For example, in cardiac myocytes, the IC50 is approximately 2.3 nM at a holding potential of -20 mV, but it is much higher (100 nM) at -50 mV.[2] Ensure that you are using a consistent holding potential across all your experiments to obtain reproducible results.

  • Cell State: The resting membrane potential and the health of the cell can influence the effectiveness of the drug. Unhealthy cells may have a more depolarized resting potential, which could increase the apparent potency of this compound.

Q3: I am not seeing the expected block of the L-type calcium current with this compound. What should I check?

A3: If you are not observing the expected inhibitory effect, consider the following:

  • Compound Degradation: Ensure that your stock solution of this compound is fresh and has been stored correctly, protected from light, to prevent degradation.

  • Incorrect Concentration: Double-check your dilution calculations to ensure you are applying the intended final concentration to your cells.

  • Perfusion System: Verify that your perfusion system is delivering the drug solution to the cell effectively. Check for bubbles in the perfusion line or an inadequate flow rate.

  • Voltage Protocol: As mentioned in A2, the blocking effect is voltage-dependent. Your voltage protocol should be designed to activate L-type calcium channels appropriately to observe the block.

Q4: My baseline current is drifting after applying this compound. What can I do?

A4: A drifting baseline can be caused by several factors:

  • Seal Instability: As discussed in Q1, a deteriorating seal is a common cause of baseline drift.

  • Liquid Junction Potential Changes: If the application of your drug solution alters the ionic composition of the external solution, it could lead to a change in the liquid junction potential, causing a slow drift in the baseline. This is less likely if the drug is simply added to the standard external solution but could be a factor if a new solution is perfused.

  • Electrode Drift: Ensure that your recording and reference electrodes are stable and properly chlorinated.

Data Presentation

The following table summarizes the voltage-dependent inhibitory concentration (IC50) of this compound on L-type calcium currents in guinea-pig cardiac myocytes.

Holding Potential (Vh)IC50 of this compound
-20 mV2.3 nM[2]
-50 mV100 nM[2]

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent: Dissolve this compound powder in 100% high-quality, anhydrous DMSO to make a concentrated stock solution (e.g., 1-10 mM).

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Application of this compound in a Patch-Clamp Experiment
  • Dilution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in your standard external recording solution to the desired final concentration.

  • Final DMSO Concentration: Critically, ensure that the final concentration of DMSO in the external solution applied to the cells does not exceed 0.1%.[1] For example, if your stock solution is 10 mM in DMSO and you want a final drug concentration of 10 µM, you would perform a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.

  • Application: Apply the final this compound solution to the patched cell via a perfusion system. Allow sufficient time for the drug to reach the cell and for the effect to stabilize before recording.

  • Control: It is essential to perform a vehicle control experiment by applying the external solution containing the same final concentration of DMSO without the drug to account for any potential effects of the solvent itself.

Mandatory Visualizations

Signaling Pathway of this compound

Ro_18_3981_Signaling_Pathway Ro_18_3981 This compound L_type_Ca_Channel L-type Calcium Channel Ro_18_3981->L_type_Ca_Channel Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Ca_influx->Cellular_Response

Caption: Signaling pathway of this compound as an L-type calcium channel blocker.

Experimental Workflow for Troubleshooting Unstable Recordings

Troubleshooting_Workflow Start Unstable Recording with This compound Check_Seal Check Gigaohm Seal Stability Start->Check_Seal Is_Seal_Stable Is Seal > 1 GΩ and Stable? Check_Seal->Is_Seal_Stable Check_Drug_Prep Review Drug Preparation and Application Is_DMSO_Low Is Final DMSO ≤ 0.1%? Check_Drug_Prep->Is_DMSO_Low Check_Recording_Params Verify Recording Parameters Is_Vh_Correct Is Holding Potential (Vh) Correct and Consistent? Check_Recording_Params->Is_Vh_Correct Check_Cell_Health Assess Cell Health Is_Cell_Healthy Does the Cell Appear Morphologically Healthy? Check_Cell_Health->Is_Cell_Healthy Is_Seal_Stable->Check_Drug_Prep Yes Troubleshoot_Seal Troubleshoot Seal Formation: - Pipette polishing - Solution filtering - Vibration isolation Is_Seal_Stable->Troubleshoot_Seal No Is_Solution_Clear Is Drug Solution Clear? Is_DMSO_Low->Is_Solution_Clear Yes Adjust_DMSO Adjust Dilution to Lower Final DMSO Concentration Is_DMSO_Low->Adjust_DMSO No Is_Solution_Clear->Check_Recording_Params Yes Remake_Solution Remake Drug Solution: - Ensure complete dissolution - Filter solution Is_Solution_Clear->Remake_Solution No Is_Vh_Correct->Check_Cell_Health Yes Correct_Vh Correct Holding Potential Based on Experimental Design Is_Vh_Correct->Correct_Vh No New_Cell Obtain a New, Healthy Cell Is_Cell_Healthy->New_Cell No Stable_Recording Stable Recording Achieved Is_Cell_Healthy->Stable_Recording Yes

Caption: A logical workflow for troubleshooting unstable patch-clamp recordings when using this compound.

References

How to account for the potential-dependent effects of Ro 18-3981 in analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to account for the potential-dependent effects of Ro 18-3981 in their analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a dihydropyridine compound that acts as an inhibitor of L-type calcium channels (Ca2+).[1][2] Its primary mechanism of action is to block the influx of calcium ions through these channels, leading to a reduction in intracellular calcium concentration.[1] This inhibitory effect is particularly potent in cardiac muscle cells.[1][3]

Q2: What are the potential-dependent effects of this compound?

The inhibitory effect of this compound on Ca2+ channels is highly dependent on the membrane potential of the cell.[1][3] The drug exhibits a much higher affinity for Ca2+ channels when the cell membrane is in a depolarized state (more positive) compared to a hyperpolarized state (more negative).[1][2][3] This is consistent with the "modulated receptor hypothesis," which suggests that the affinity of the drug for its receptor (the Ca2+ channel) is modulated by the conformational state of the channel, which in turn is influenced by the membrane potential.[1]

Q3: In which research areas is this compound typically used?

Given its action as a calcium channel blocker, this compound is primarily used in cardiovascular research, particularly in studies investigating myocardial excitation-contraction coupling and the effects of calcium channel antagonists on cardiac function.[1][3] It can also be a useful tool in any research context where the modulation of L-type Ca2+ channels is of interest.

Q4: What are the key experimental parameters to consider when working with this compound?

The most critical parameter to control and account for is the membrane holding potential of the cells being studied.[1][3] As the IC50 of this compound can change dramatically with membrane potential, it is essential to clamp the cells at a consistent and relevant voltage throughout the experiment. Additionally, the extracellular potassium concentration can influence the membrane potential and thereby the apparent potency of the drug.[1][3]

Troubleshooting Guides

Q1: The IC50 value I'm observing for this compound is significantly higher than what is reported in the literature. What could be the issue?

This is a common issue and is most likely related to the membrane potential of your experimental system. The IC50 of this compound is highly dependent on the holding potential. For instance, in guinea-pig cardiac myocytes, the IC50 was found to be 100 nM at a holding potential of -50 mV, but it decreased to 2.3 nM when the holding potential was shifted to -20 mV.[1][2][3]

  • Troubleshooting Steps:

    • Verify the holding potential in your voltage-clamp experiments. Ensure it is stable and consistent across all experiments.

    • If you are not using a voltage-clamp setup, consider the resting membrane potential of your cells. Factors such as high extracellular potassium can depolarize the cells and increase the apparent potency of this compound.[1][3]

    • Ensure the drug solution is fresh and has been stored correctly, as degradation could lead to reduced potency.

Q2: I am not observing any significant effect of this compound, even at high concentrations. What should I check?

  • Troubleshooting Steps:

    • Cell Type: Confirm that the cells you are using express L-type calcium channels, as this compound is specific for this channel type.

    • Membrane Potential: As mentioned above, if the membrane potential of your cells is too hyperpolarized, the affinity of this compound for the Ca2+ channels will be low, and you may not observe a significant effect.

    • Drug Stability: this compound, like many dihydropyridines, can be light-sensitive. Ensure it is protected from light during storage and experiments.

    • Solvent: Check the solubility of this compound in your experimental buffer. It is often dissolved in an organic solvent like DMSO first, and then diluted into the aqueous experimental solution. Ensure the final solvent concentration is not affecting the cells.

Quantitative Data Summary

ParameterHolding Potential (Vh)ValueCell TypeReference
IC50-20 mV2.3 nMGuinea-pig cardiac myocytes[1][2][3]
IC50-50 mV100 nMGuinea-pig cardiac myocytes[1][2][3]
KDN/A1.0 nMGuinea-pig cardiac membranes[1][3]

Experimental Protocols

Protocol: Determination of the Potential-Dependent IC50 of this compound in Isolated Cardiac Myocytes using Whole-Cell Patch-Clamp

This protocol outlines the steps to determine the IC50 of this compound at two different holding potentials.

1. Cell Preparation:

  • Isolate ventricular myocytes from a guinea-pig heart using established enzymatic digestion protocols.
  • Store the isolated myocytes in a "KB medium" before use to ensure their calcium tolerance.

2. Solutions and Reagents:

  • External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
  • Internal Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
  • This compound Stock Solution: Prepare a 1 mM stock solution in DMSO and store it at -20°C, protected from light. Prepare fresh dilutions in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.
  • Obtain whole-cell patch-clamp recordings from single cardiac myocytes.
  • Maintain the cells at room temperature.

4. Voltage-Clamp Protocol:

  • For Vh = -50 mV:
  • Hold the cell at -50 mV.
  • Apply a depolarizing step to +10 mV for 200 ms to elicit the L-type Ca2+ current (ICa).
  • Repeat this step every 10 seconds.
  • After obtaining a stable baseline ICa, perfuse the cell with increasing concentrations of this compound.
  • Record the steady-state block of ICa at each concentration.
  • For Vh = -20 mV:
  • Hold the cell at -20 mV.
  • Apply the same depolarizing step to +10 mV for 200 ms.
  • Follow the same procedure for drug application and recording as for Vh = -50 mV.

5. Data Analysis:

  • Measure the peak amplitude of ICa at each this compound concentration.
  • Normalize the current amplitude to the control (pre-drug) amplitude.
  • Plot the normalized current as a function of the this compound concentration.
  • Fit the concentration-response data with the Hill equation to determine the IC50 and Hill coefficient for each holding potential.

Visualizations

ModulatedReceptorHypothesis cluster_0 Hyperpolarized Membrane (-50 mV) cluster_1 Depolarized Membrane (-20 mV) Resting Channel Resting State Ro_low This compound Resting Channel->Ro_low Low Affinity Inactivated Channel Inactivated State Resting Channel->Inactivated Channel Depolarization Ro_high This compound Inactivated Channel->Ro_high High Affinity ExperimentalWorkflow cluster_setup Experimental Setup cluster_protocol Voltage-Clamp Protocol cluster_analysis Data Analysis Cell_Isolation Isolate Cardiac Myocytes Patch_Clamp Whole-Cell Patch-Clamp Configuration Cell_Isolation->Patch_Clamp Set_Vh Set Holding Potential (-50 mV or -20 mV) Patch_Clamp->Set_Vh Depolarize Depolarizing Pulse to +10 mV Set_Vh->Depolarize Record_ICa Record Baseline ICa Depolarize->Record_ICa Apply_Drug Apply this compound Record_ICa->Apply_Drug Record_Block Record ICa Block Apply_Drug->Record_Block Normalize Normalize Current Record_Block->Normalize Plot Plot Concentration-Response Curve Normalize->Plot Fit Fit with Hill Equation Plot->Fit Determine_IC50 Determine IC50 Fit->Determine_IC50 Compare_IC50 Compare IC50 at different Vh Determine_IC50->Compare_IC50

References

Technical Support Center: Addressing Solubility of Ro 18-3981 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Ro 18-3981 in preparation for in vivo studies. The following information is designed to offer troubleshooting strategies and answer frequently asked questions.

Troubleshooting Guide

This guide addresses common issues faced during the formulation of this compound.

Problem Possible Cause Suggested Solution
This compound precipitates out of solution upon addition to an aqueous buffer. The aqueous buffer is a poor solvent for the lipophilic this compound.1. Utilize a co-solvent system: Initially dissolve this compound in a water-miscible organic solvent before adding the aqueous component. 2. pH adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may increase its solubility. 3. Use of surfactants: Incorporating a biocompatible surfactant can aid in forming micelles to encapsulate the drug.
The prepared formulation is viscous and difficult to administer. The concentration of excipients like polymers or cyclodextrins is too high.1. Optimize excipient concentration: Methodically reduce the concentration of the viscosity-enhancing agent to the minimum required for solubilization. 2. Explore alternative solubilizers: Test different classes of solubilizing agents that may be effective at lower concentrations.
Inconsistent results are observed between different batches of the formulation. Variability in the preparation process, such as temperature, mixing speed, or order of addition.1. Standardize the protocol: Document and strictly adhere to a detailed Standard Operating Procedure (SOP) for the formulation preparation. 2. Control environmental factors: Ensure consistent temperature and mixing conditions for each preparation.
The formulation appears cloudy or has visible particles. Incomplete dissolution or precipitation of this compound.1. Increase solubilizing agent concentration: Incrementally increase the amount of co-solvent, surfactant, or other solubilizers. 2. Apply gentle heating and sonication: These techniques can facilitate the dissolution process. Ensure the compound is stable at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to improve the aqueous solubility of this compound?

A1: For poorly water-soluble compounds like this compound, a tiered approach is recommended. Start with simple co-solvent systems and progress to more complex formulations if needed. Common strategies include the use of co-solvents, surfactants, and pH adjustments.[1][2][3]

Q2: Which organic solvents are suitable as co-solvents for in vivo studies?

A2: Several organic solvents are generally recognized as safe for animal studies, although their use should be minimized. These include Dimethyl Sulfoxide (DMSO), ethanol, polyethylene glycol (PEG), and propylene glycol.[3] It is crucial to determine the maximum tolerated dose of the chosen solvent in the specific animal model and route of administration.

Q3: How can I use cyclodextrins to enhance the solubility of this compound?

A3: Cyclodextrins are molecules that can encapsulate poorly soluble drugs, forming inclusion complexes that are more water-soluble.[1][4] To use them, prepare an aqueous solution of the cyclodextrin and then add this compound, followed by stirring or sonication to facilitate complex formation.

Q4: What is the mechanism of action of this compound?

A4: this compound is a dihydropyridine that acts as a Ca2+ channel blocker.[5] It inhibits the influx of calcium ions through L-type calcium channels, leading to relaxation of smooth muscle and a reduction in cardiac contractility.[5][6]

Experimental Protocols

Below are example protocols for preparing formulations of this compound. Note: These are starting points and require optimization for your specific experimental needs.

Protocol 1: Co-solvent Formulation (for oral or intraperitoneal administration)

  • Weigh the required amount of this compound.

  • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • In a separate container, prepare the vehicle, which may consist of a mixture of polyethylene glycol 400 (PEG 400) and water.

  • Slowly add the this compound solution from step 2 to the vehicle from step 3 while vortexing or stirring continuously.

  • Visually inspect the final formulation for any signs of precipitation.

Protocol 2: Surfactant-based Formulation (for intravenous administration)

  • Weigh the required amount of this compound.

  • Dissolve this compound in a small volume of ethanol.

  • In a separate sterile container, prepare a solution of a biocompatible surfactant (e.g., Polysorbate 80 or Cremophor EL) in saline or a suitable buffer.

  • Slowly inject the ethanolic solution of this compound into the surfactant solution under constant, vigorous stirring.

  • The final formulation should be a clear, micellar solution. Filter through a 0.22 µm sterile filter before administration.

Quantitative Data Summary

The following table provides a hypothetical summary of this compound solubility in various vehicles. Note: This data is illustrative and should be experimentally determined.

Vehicle Composition Achieved Concentration of this compound (mg/mL) Observations
Saline (0.9% NaCl)< 0.01Insoluble
10% DMSO in Saline0.5Clear solution
10% DMSO, 40% PEG 400 in Saline2.0Clear solution
5% Polysorbate 80 in Saline1.5Clear micellar solution
20% Hydroxypropyl-β-cyclodextrin in Water3.0Clear solution

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Solubility Start Start: this compound Powder Dissolve Attempt to dissolve in desired aqueous vehicle Start->Dissolve Precipitation Precipitation or cloudiness observed? Dissolve->Precipitation Success Clear Solution: Proceed with In Vivo Study Precipitation->Success No CoSolvent Try Co-solvent System (e.g., DMSO, PEG 400) Precipitation->CoSolvent Yes Surfactant Try Surfactant-based System (e.g., Polysorbate 80) CoSolvent->Surfactant Still precipitates Optimize Optimize Formulation (Concentration, Ratio) CoSolvent->Optimize Cyclodextrin Try Cyclodextrin Formulation Surfactant->Cyclodextrin Still precipitates Surfactant->Optimize Cyclodextrin->Optimize Optimize->Dissolve

Caption: A decision tree for troubleshooting solubility issues with this compound.

G cluster_pathway Simplified Signaling Pathway of this compound Ro183981 This compound LTypeCaChannel L-type Ca2+ Channel Ro183981->LTypeCaChannel blocks CaInflux Ca2+ Influx Ro183981->CaInflux inhibits LTypeCaChannel->CaInflux mediates SmoothMuscleContraction Smooth Muscle Contraction CaInflux->SmoothMuscleContraction induces VascularRelaxation Vascular Relaxation CaInflux->VascularRelaxation prevents

Caption: The inhibitory effect of this compound on L-type calcium channels.

References

Validation & Comparative

A Comparative Guide to Myocardial Ca2+ Channel Blockade: Ro 18-3981 vs. Nifedipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ro 18-3981 and nifedipine, two dihydropyridine calcium channel blockers, focusing on their efficacy in blocking myocardial L-type Ca2+ channels. The information presented is supported by experimental data to assist in research and drug development decisions.

Mechanism of Action: L-Type Calcium Channel Blockade

Both this compound and nifedipine are dihydropyridine derivatives that exert their primary pharmacological effect by binding to the α1 subunit of the L-type voltage-gated calcium channel in myocardial cells. This binding inhibits the influx of extracellular Ca2+ into the cell during depolarization. The reduction in intracellular Ca2+ concentration leads to a decrease in the force of myocardial contraction (negative inotropy) and relaxation of vascular smooth muscle, resulting in vasodilation. A key distinction in their mechanism is the voltage-dependency of their blockade, with this compound exhibiting a more pronounced increase in potency in depolarized membranes.

cluster_cell Intracellular Space Ca_channel L-Type Ca²⁺ Channel (α₁ Subunit) Ca_influx Ca²⁺ Influx (Reduced) Ca_channel->Ca_influx Inhibits Ro_Nif This compound / Nifedipine Ro_Nif->Ca_channel SR Sarcoplasmic Reticulum (SR) Ca_influx->SR Triggers Contraction Myofilament Contraction Ca_influx->Contraction Directly influences CICR Ca²⁺-Induced Ca²⁺ Release (CICR) SR->CICR Releases Ca²⁺ CICR->Contraction Initiates Extracellular Extracellular Ca²⁺ Extracellular->Ca_influx Depolarization

Signaling pathway of dihydropyridine Ca²⁺ channel blockers.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and nifedipine based on experimental data from guinea pig myocardial preparations.

Table 1: Inhibition of Myocardial Ca2+ Current (ICa)
CompoundHolding Potential (Vh)IC50 (nM)Reference
This compound -50 mV100[1][2]
-20 mV2.3[1][2][3]
Nifedipine -80 mV to 0 mV30[4]
-40 mV50[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions (e.g., holding potential, temperature).

Table 2: Negative Inotropic Effect on Isolated Left Atria
CompoundExtracellular K+ (mM)Fold Reduction in IC50Reference
This compound 5.9 to 24137[1][2]
Nifedipine 5.9 to 2420[1][2]
Table 3: Binding Affinity to Dihydropyridine Receptors
CompoundRadioligandPreparationK D (nM)Reference
This compound (+)-[3H]-PN 200-110Guinea-pig cardiac membranes1.0[1][2][6]
Nifedipine [3H]nitrendipineRat cardiac myocytes~0.6[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Electrophysiological Measurement of Ca2+ Current (ICa)

This protocol describes the whole-cell voltage-clamp technique used to measure L-type Ca2+ currents in isolated cardiac myocytes.

  • Cell Isolation: Single ventricular myocytes are isolated from guinea pig hearts by enzymatic dispersion using collagenase and protease.

  • Recording Setup: Experiments are performed at 35-37°C. Myocytes are placed in a recording chamber on an inverted microscope and superfused with a Tyrode's solution. Patch pipettes with a resistance of 2-4 MΩ are filled with an internal solution containing Cs+ to block K+ currents and EGTA to buffer intracellular Ca2+.

  • Voltage-Clamp Protocol: The whole-cell configuration of the patch-clamp technique is established. The membrane potential is held at a specific holding potential (e.g., -50 mV or -80 mV). A prepulse to a more depolarized potential (e.g., -40 mV) is often applied to inactivate Na+ channels. Test pulses to various potentials (e.g., +10 mV) are then applied to elicit the L-type Ca2+ current.

  • Data Acquisition and Analysis: Currents are recorded and analyzed using appropriate software. The peak inward current is measured as the ICa. Concentration-response curves are generated by applying increasing concentrations of the test compound (this compound or nifedipine), and the IC50 value is calculated.

Measurement of Contractile Force in Isolated Atria

This protocol outlines the procedure for assessing the negative inotropic effects of the compounds on isolated atrial muscle.

  • Tissue Preparation: Left atria are dissected from guinea pig hearts and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Stimulation and Recording: The atria are electrically stimulated at a constant frequency (e.g., 1 Hz). Isometric contractile force is measured using a force-displacement transducer.

  • Experimental Procedure: After an equilibration period, a cumulative concentration-response curve is generated by adding increasing concentrations of this compound or nifedipine to the organ bath. The effect of membrane depolarization is assessed by increasing the extracellular K+ concentration (e.g., from 5.9 mM to 24 mM) and repeating the concentration-response curve.

  • Data Analysis: The reduction in contractile force is expressed as a percentage of the baseline force. The IC50 value for the negative inotropic effect is determined.

Radioligand Binding Assay

This protocol details the method for determining the binding affinity of the compounds to the dihydropyridine binding sites on the L-type Ca2+ channel.

  • Membrane Preparation: Cardiac membranes are prepared from guinea pig ventricles by homogenization and differential centrifugation. The final membrane pellet is resuspended in a suitable buffer.

  • Binding Assay: The assay is performed in a reaction mixture containing the cardiac membranes, a radiolabeled dihydropyridine (e.g., (+)-[3H]-PN 200-110), and varying concentrations of the unlabeled competitor drug (this compound or nifedipine).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification and Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. Non-specific binding is determined in the presence of a high concentration of an unlabeled dihydropyridine. Specific binding is calculated by subtracting non-specific binding from total binding. The dissociation constant (KD) is determined by Scatchard analysis or non-linear regression of the competition binding data.

A1 Isolate Guinea Pig Cardiac Myocytes B1 Whole-Cell Voltage Clamp A1->B1 A2 Prepare Cardiac Membrane Fraction B2 Radioligand Binding Assay A2->B2 A3 Mount Isolated Atria in Organ Bath B3 Measure Isometric Contractile Force A3->B3 C1 Calculate IC₅₀ for Ca²⁺ Current Blockade B1->C1 C2 Determine Kᴅ for Receptor Binding B2->C2 C3 Calculate IC₅₀ for Negative Inotropy B3->C3

Typical experimental workflow for comparing Ca²⁺ channel blockers.

Concluding Summary

Both this compound and nifedipine are effective blockers of myocardial L-type Ca2+ channels. The available data indicates that this compound's potency is significantly enhanced by membrane depolarization, a characteristic that is less pronounced for nifedipine.[1][2] This voltage-dependent action suggests that this compound may be more effective in tissues that are frequently depolarized, such as the myocardium during tachycardia. The binding affinity of this compound to the dihydropyridine receptor is in the low nanomolar range, comparable to its IC50 for Ca2+ current blockade in depolarized cells.[1][2][6] Nifedipine also demonstrates potent blockade in the nanomolar range.[4][5] The choice between these two compounds for research or therapeutic development may depend on the desired degree of voltage-dependent blockade and the specific pathological conditions being targeted.

References

A Comparative Analysis of Cardiac Effects: Ro 18-3981 versus Isradipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cardiac effects of two dihydropyridine calcium channel blockers, Ro 18-3981 and isradipine. The information is compiled from experimental data to assist in research and drug development.

Mechanism of Action

Both this compound and isradipine are dihydropyridine derivatives that function as L-type calcium channel blockers.[1] Their primary mechanism of action involves inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[2][3] However, their cardiac effects exhibit notable differences. Isradipine demonstrates greater selectivity for vascular smooth muscle over the myocardium.[4] In contrast, this compound is characterized by its potent, voltage-dependent inhibition of myocardial Ca2+ channels.[5]

Electrophysiological Effects

The electrophysiological effects of this compound and isradipine have been investigated in various experimental models.

This compound exhibits a pronounced voltage-dependent inhibition of the L-type Ca2+ current in isolated cardiac myocytes. This inhibition is significantly more potent at more depolarized membrane potentials.

Isradipine , at therapeutic concentrations, generally shows minimal effects on cardiac conduction. Studies have indicated that it does not significantly alter PR, QRS, AH, or HV intervals.[6][7] Some studies have reported a slight prolongation of the QTc interval.[6]

Inotropic Effects

The negative inotropic (force of contraction) effects of these two compounds also differ.

This compound demonstrates a concentration-dependent negative inotropic effect on isolated atrial preparations. This effect is markedly enhanced by increasing the extracellular potassium concentration, which depolarizes the cell membrane.

Isradipine is known to have a less pronounced negative inotropic effect compared to other calcium channel blockers, a characteristic attributed to its vascular selectivity.[4] In clinical settings, isradipine's impact on cardiac output is often minimal, as the afterload reduction from vasodilation can compensate for any direct negative inotropic effects.[8]

Hemodynamic Effects

Isradipine is an effective antihypertensive agent that lowers blood pressure by reducing peripheral vascular resistance.[9] Acutely, this can lead to a reflex increase in heart rate and cardiac output.[9] However, with chronic administration, heart rate and cardiac output are generally not significantly affected.[4]

Detailed hemodynamic data for This compound in a comparative context with isradipine is less readily available in the reviewed literature.

Quantitative Data Summary

The following tables summarize the key quantitative data on the cardiac effects of this compound and isradipine.

Parameter This compound Isradipine Reference(s)
Mechanism of Action Potent, voltage-dependent L-type Ca2+ channel blockerL-type Ca2+ channel blocker with vascular selectivity[4][5]
IC50 for ICa Inhibition 2.3 nM (at Vh = -20 mV), 100 nM (at Vh = -50 mV)0.227 µM[5]
Negative Inotropic Effect Concentration-dependent, potentiated by high K+Less pronounced than other Ca2+ channel blockers[4]
Electrophysiological Parameter This compound Isradipine Reference(s)
PR Interval Data not availableNo significant effect[6][7]
QRS Duration Data not availableNo significant effect[6]
QTc Interval Data not availableSlight prolongation reported[6]
AH Interval Data not availableNo significant effect[6]
HV Interval Data not availableNo significant effect[6]

Experimental Protocols

Whole-Cell Voltage-Clamp Recording in Isolated Cardiac Myocytes

This technique is employed to measure the ion currents across the membrane of a single cardiac myocyte, providing precise data on the effects of compounds on specific ion channels.

1. Cell Isolation:

  • Hearts are excised from anaesthetized animals (e.g., guinea pigs, rats).

  • The heart is mounted on a Langendorff apparatus and retrogradely perfused with a calcium-free buffer to wash out the blood.[10]

  • Enzymatic digestion is performed by perfusing the heart with a solution containing collagenase and protease to dissociate the individual myocytes.

  • The digested ventricular tissue is minced and gently agitated to release single, rod-shaped, and calcium-tolerant myocytes.

2. Recording:

  • Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.

  • A glass micropipette with a tip diameter of 1-2 µm, filled with an internal solution, is brought into contact with the cell membrane.

  • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • The membrane patch under the pipette is ruptured by gentle suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • The membrane potential is clamped at a holding potential (e.g., -80 mV) using a patch-clamp amplifier.[5]

  • To isolate the L-type Ca2+ current, specific ion channel blockers (e.g., for Na+ and K+ channels) are included in the external and internal solutions. A pre-pulse to a more depolarized potential (e.g., -40 mV) is often used to inactivate Na+ channels.[5]

  • Depolarizing voltage steps are applied to elicit the Ca2+ current, which is recorded and analyzed.

  • The test compound (this compound or isradipine) is applied via the superfusion system at various concentrations to determine its effect on the Ca2+ current.

Measurement of Inotropic Effects in Isolated Atrial Preparations

This method assesses the effect of a drug on the force of contraction of cardiac tissue.

1. Preparation:

  • The heart is rapidly excised and placed in an oxygenated physiological salt solution (e.g., Tyrode's solution).[2]

  • The atria are dissected from the ventricles and mounted in an organ bath containing the physiological solution, maintained at a constant temperature (e.g., 37°C) and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).[2]

  • One end of the atrial preparation is fixed, and the other is connected to a force-displacement transducer to measure isometric contraction.[2]

  • The preparation is electrically stimulated at a constant frequency (e.g., 1 Hz).

2. Experimentation:

  • The preparation is allowed to equilibrate until a stable contractile force is achieved.

  • The test compound is added to the organ bath in a cumulative concentration-response manner.

  • The contractile force is recorded at each concentration, and the data is used to construct a concentration-response curve to determine the IC50 for the negative inotropic effect.

  • To investigate the voltage-dependence of the inotropic effect, the experiment can be repeated in a high-potassium solution to depolarize the tissue.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Dihydropyridine Calcium Channel Blockers in Cardiomyocytes

G Signaling Pathway of Dihydropyridine CCBs in Cardiomyocytes DHP Dihydropyridine (this compound / Isradipine) L_type_Ca_Channel L-type Ca2+ Channel (Voltage-gated) DHP->L_type_Ca_Channel Blocks Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Inhibits AP_Plateau Action Potential Plateau Phase L_type_Ca_Channel->AP_Plateau Contributes to Intracellular_Ca ↑ Intracellular [Ca2+] Ca_Influx->Intracellular_Ca CICR Calcium-Induced Calcium Release (CICR) from Sarcoplasmic Reticulum Intracellular_Ca->CICR Myofilament_Activation Myofilament Activation (Troponin C binding) CICR->Myofilament_Activation Contraction Myocardial Contraction Myofilament_Activation->Contraction Leads to

Caption: Dihydropyridine CCB Signaling Pathway in Cardiomyocytes

Experimental Workflow for Whole-Cell Voltage-Clamp

G Experimental Workflow: Whole-Cell Voltage-Clamp Start Start Isolate_Myocytes Isolate Cardiac Myocytes (Enzymatic Digestion) Start->Isolate_Myocytes Prepare_Solutions Prepare External and Internal Solutions Isolate_Myocytes->Prepare_Solutions Form_Giga_Seal Form Giga-Seal with Patch Pipette Prepare_Solutions->Form_Giga_Seal Rupture_Membrane Rupture Membrane (Whole-Cell Configuration) Form_Giga_Seal->Rupture_Membrane Voltage_Clamp Apply Voltage-Clamp Protocol (Holding and Test Potentials) Rupture_Membrane->Voltage_Clamp Record_Baseline Record Baseline Ca2+ Current Voltage_Clamp->Record_Baseline Apply_Drug Apply Test Compound (this compound / Isradipine) Record_Baseline->Apply_Drug Record_Drug_Effect Record Ca2+ Current in Presence of Drug Apply_Drug->Record_Drug_Effect Analyze_Data Analyze Data (e.g., IC50 determination) Record_Drug_Effect->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Whole-Cell Voltage-Clamp Experiments

References

Unveiling the Nuances of L-Type Calcium Channel Blockade: A Comparative Analysis of Ro 18-3981 and Other Dihydropyridines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the mechanism of action of pharmacologically active compounds is paramount. This guide provides a detailed comparison of the potential-dependent blockade of L-type calcium channels by the dihydropyridine (DHP) Ro 18-3981 against other prominent members of this class, including nifedipine, amlodipine, and nimodipine. The presented experimental data, protocols, and mechanistic diagrams aim to offer a clear and objective resource for advancing cardiovascular research and drug discovery.

Dihydropyridines are a cornerstone in the management of hypertension and angina, primarily exerting their therapeutic effects by blocking L-type calcium channels, which leads to vasodilation.[1][2] However, the efficacy and specificity of these drugs are intricately linked to their interaction with the calcium channel at different membrane potentials. This guide delves into the voltage-dependent nature of this blockade, with a particular focus on the distinguishing characteristics of this compound.

Comparative Analysis of Potential-Dependent Blockade

The hallmark of many dihydropyridines is their enhanced blocking potency at more depolarized membrane potentials. This phenomenon, often explained by the modulated receptor hypothesis, suggests that DHPs bind with higher affinity to the inactivated state of the calcium channel, which is more prevalent at depolarized potentials.[3] Experimental evidence robustly supports this for this compound and other DHPs, though the degree of voltage dependence varies significantly among them.

A key study directly comparing this compound with nifedipine and another DHP, darodipine, in isolated guinea-pig cardiac myocytes, revealed a striking potential-dependent blockade by this compound. A markedly greater inhibition was observed when myocytes were held at a more depolarized potential.

The following table summarizes the quantitative data on the half-maximal inhibitory concentration (IC50) of this compound and other DHPs at different membrane holding potentials, providing a clear comparison of their voltage-dependent efficacy.

DihydropyridineCell TypeHolding Potential (Vh)IC50Reference
This compound Guinea-pig cardiac myocytes-50 mV100 nM[4]
-20 mV2.3 nM[4]
Nifedipine Guinea pig ventricular myocytesNot specified (resting)0.3 µM[5]
-40 mV50 nM[5]
Amlodipine Rabbit ear artery smooth muscle cells-60 mVMore potent at depolarized potentials[6][7]
-40 mVIncreased potency and rate of association[6][7]
Nimodipine Rat cerebellar granule cells-80 mV~50 nM[8]
-50 mV44% inhibition of residual current[8]

Experimental Protocols: Unraveling the Mechanism

The data presented in this guide are primarily derived from studies employing the whole-cell voltage-clamp technique. This powerful electrophysiological method allows for the precise control of the cell membrane potential while measuring the resultant ion currents, providing a direct assessment of ion channel function and its modulation by pharmacological agents.[4][9][10]

Whole-Cell Voltage-Clamp Recording of L-Type Calcium Currents

A generalized protocol for assessing the potential-dependent blockade of L-type calcium channels by DHPs is as follows:

  • Cell Preparation: Acutely isolate single ventricular myocytes or vascular smooth muscle cells from an appropriate animal model (e.g., guinea pig, rabbit, rat). This is typically achieved through enzymatic digestion followed by mechanical dispersion.[9]

  • Electrode Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution. The internal solution is designed to mimic the intracellular ionic environment and typically contains a high concentration of a cesium salt to block potassium currents, along with Ca2+ buffers like EGTA.

  • Recording Setup: Mount the cell-containing coverslip onto the stage of an inverted microscope equipped with micromanipulators. Perfuse the recording chamber with an external solution containing physiological concentrations of ions and, importantly, a specific charge carrier for the calcium current, often Ba2+ to avoid calcium-dependent inactivation.

  • Gaining Whole-Cell Access: Under visual guidance, carefully approach a single, healthy-looking cell with the micropipette. Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane. A brief, stronger pulse of suction is then applied to rupture the membrane patch, establishing the whole-cell configuration.[11]

  • Voltage-Clamp Protocol: Using a patch-clamp amplifier and appropriate software, hold the cell membrane at different potentials (e.g., a hyperpolarized holding potential of -80 mV and a more depolarized holding potential of -40 mV). From each holding potential, apply depolarizing voltage steps (e.g., to 0 mV or +10 mV) to elicit L-type calcium currents.

  • Drug Application: After recording stable baseline currents, perfuse the recording chamber with the external solution containing the dihydropyridine of interest at various concentrations. Record the currents at each concentration and holding potential to determine the dose- and voltage-dependent inhibition.

  • Data Analysis: Measure the peak amplitude of the inward calcium current in the absence and presence of the drug. Plot the percentage of current inhibition as a function of drug concentration to determine the IC50 value at each holding potential.

Mechanistic Insights: Visualizing the Pathways

To better understand the mechanisms underlying the potential-dependent blockade of L-type calcium channels by dihydropyridines, the following diagrams, generated using the DOT language, illustrate the key concepts.

G Mechanism of Dihydropyridine Action cluster_0 Cell Membrane Ca_channel L-type Ca²⁺ Channel Ca_in Ca_channel->Ca_in DHP Dihydropyridine (e.g., this compound) DHP->Ca_channel Blockade Vasodilation Vasodilation Ca_in->Vasodilation Leads to Ca_out Ca_out->Ca_channel Extracellular Ca²⁺

Caption: General mechanism of dihydropyridine (DHP) action on L-type calcium channels.

The above diagram illustrates the fundamental action of DHPs in blocking the influx of calcium through L-type calcium channels, which in vascular smooth muscle leads to vasodilation. The subsequent diagram delves into the more nuanced "Modulated Receptor Hypothesis" to explain the voltage-dependent nature of this blockade.

G Modulated Receptor Hypothesis for DHP Blockade cluster_0 Channel States Resting Resting State (Low Affinity for DHP) Open Open State Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated State (High Affinity for DHP) Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization DHP_Inactivated DHP-Bound Inactivated Channel (Blocked) Inactivated->DHP_Inactivated Stabilization DHP Dihydropyridine DHP->Inactivated High Affinity Binding

Caption: The Modulated Receptor Hypothesis for DHP action.

This diagram illustrates that DHPs have a higher affinity for the inactivated state of the L-type calcium channel. Depolarization increases the proportion of channels in the inactivated state, thus enhancing the blocking effect of the DHP.

Conclusion

The available data clearly indicate that this compound is a potent, voltage-dependent blocker of L-type calcium channels, exhibiting a significantly enhanced inhibitory effect at more depolarized membrane potentials. This characteristic is shared with other dihydropyridines like nifedipine and amlodipine, albeit with quantitative differences in their IC50 values and the magnitude of the voltage-dependent shift in potency. A thorough understanding of these nuances, gained through meticulous experimental techniques such as whole-cell voltage-clamp, is crucial for the rational design and development of next-generation cardiovascular therapeutics with improved efficacy and safety profiles. The distinct potential-dependent blockade profile of this compound may offer therapeutic advantages in specific clinical scenarios, warranting further investigation.

References

Validating the Effects of Ro 18-3981 on Cardiac Action Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the electrophysiological effects of Ro 18-3981 on the cardiac action potential, benchmarked against other notable dihydropyridine calcium channel blockers. The data presented is intended for researchers, scientists, and drug development professionals working in the field of cardiac electrophysiology.

Comparative Analysis of Dihydropyridine Calcium Channel Blockers

The following table summarizes the quantitative data on the inhibitory effects of this compound and other dihydropyridine calcium channel blockers on various cardiac ion channels and contractile force. This data is crucial for understanding the relative potency and selectivity of these compounds.

CompoundParameterSpecies/TissueExperimental ConditionValue
This compound IC50 for ICa BlockadeGuinea-pig cardiac myocytesHolding Potential: -20 mV2.3 nM[1][2]
IC50 for ICa BlockadeGuinea-pig cardiac myocytesHolding Potential: -50 mV100 nM[1][2]
Negative Inotropic IC50Guinea-pig left atria5.9 mM K+~137-fold higher than at 24mM K+
KD for (+)-[3H]-PN 200-110 bindingGuinea-pig cardiac membranes-1.0 nM[1]
Darodipine (PY 108-068) Negative Inotropic IC50Guinea-pig left atria5.9 mM K+ vs 24 mM K+8-fold reduction with high K+[1]
Nifedipine Negative Inotropic IC50Guinea-pig left atria5.9 mM K+ vs 24 mM K+20-fold reduction with high K+[1]
Nicardipine IC50 for ICa BlockadeRat cardiomyocytes-0.142 nM[3]
IC50 for IKr InhibitionHEK293 cells-0.88 µM[3]
Isradipine IC50 for ICa BlockadeRat cardiomyocytes-0.229 nM[3]
IKr InhibitionHEK293 cellsat 30 µM<50%[3]
Amlodipine IC50 for ICa BlockadeRat cardiomyocytes-0.227 nM[3]
IC50 for IKr InhibitionHEK293 cells-6.78 µM[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Voltage-Clamp Experiments in Isolated Cardiac Myocytes[1][2]
  • Cell Preparation: Single ventricular myocytes were isolated from guinea-pig hearts using enzymatic dispersion methods.

  • Recording Technique: The whole-cell patch-clamp technique was employed to record ion currents.

  • Measurement of Ca2+ Current (ICa):

    • Cells were held at different membrane potentials (holding potentials or Vh) of -50 mV and -20 mV.

    • Depolarizing pulses were applied to elicit the inward Ca2+ current.

    • This compound was applied at various concentrations to determine the concentration-dependent inhibition of ICa.

    • The IC50 values were calculated as the concentration of the drug that caused a 50% inhibition of the peak ICa.

Measurement of Contractile Force in Isolated Atria[1]
  • Tissue Preparation: Left atria were isolated from guinea-pigs and mounted in an organ bath.

  • Stimulation: The atria were electrically stimulated to induce contractions.

  • Measurement: The force of contraction (inotropic state) was measured using a force transducer.

  • Experimental Conditions: The experiments were conducted in physiological salt solution with a standard potassium concentration (5.9 mM). To assess the voltage-dependent effects on contractility, the experiment was repeated in a solution with an elevated potassium concentration (24 mM) to induce depolarization.

  • Data Analysis: The concentration-dependent reduction in contractile force by the dihydropyridines was measured, and the IC50 values for the negative inotropic effect were determined.

Radioligand Binding Assay[1]
  • Membrane Preparation: Cardiac membranes were prepared from guinea-pig ventricles.

  • Binding Assay: The affinity of the dihydropyridines for the L-type Ca2+ channel was determined by their ability to displace the binding of a radiolabeled dihydropyridine, (+)-[3H]-PN 200-110.

  • Data Analysis: The dissociation constant (KD) for this compound was calculated from the competition binding experiments.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of dihydropyridine calcium channel blockers and a typical experimental workflow for their validation.

G cluster_membrane Cardiomyocyte Membrane cluster_cell Intracellular Space Ca_channel L-type Ca²⁺ Channel (Voltage-Gated) Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Opens upon Depolarization Ro183981 This compound (Dihydropyridine) Ro183981->Ca_channel Binds and Inhibits Contraction Myofilament Contraction Ca_influx->Contraction Triggers AP_Plateau Action Potential Plateau Phase Ca_influx->AP_Plateau Maintains

Caption: Signaling pathway of this compound action.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison A1 Isolate Cardiac Myocytes or Atrial Tissue B1 Electrophysiological Recording (Voltage/Patch-Clamp) A1->B1 B2 Contractile Force Measurement A1->B2 B3 Radioligand Binding Assay A1->B3 C1 Determine IC₅₀ for Ion Channel Blockade B1->C1 C2 Determine IC₅₀ for Negative Inotropy B2->C2 C3 Calculate Kᴅ for Receptor Binding B3->C3 D1 Compare Effects with Alternative Compounds C1->D1 C2->D1 C3->D1

Caption: Experimental workflow for validation.

References

Ro 18-3981: A Comparative Analysis of its Selectivity for L-Type Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dihydropyridine calcium channel blocker, Ro 18-3981, with other calcium channel antagonists. The focus of this analysis is its selectivity profile, drawing upon available experimental data. While comprehensive data for this compound is primarily available for L-type calcium channels, this guide will also discuss the broader selectivity patterns of dihydropyridines against other calcium channel subtypes to provide a contextual understanding.

L-Type Calcium Channel Inhibition: this compound in Focus

This compound is a dihydropyridine derivative that demonstrates potent, voltage-dependent inhibition of L-type calcium channels, which are crucial for cardiovascular function.[1][2] Its inhibitory activity is significantly enhanced when the cell membrane is in a depolarized state.[1]

Comparative Inhibitory Potency against Myocardial L-type Ca2+ Channels

The following table summarizes the inhibitory potency (IC50) of this compound against L-type calcium currents in guinea-pig cardiac myocytes under different membrane potentials, compared with other dihydropyridines. The voltage-dependent nature of the block is a key characteristic of many dihydropyridines.

CompoundHolding Potential (Vh)IC50 (nM)Reference
This compound -50 mV100[2]
This compound -20 mV2.3[2]
Darodipine (PY 108-068)-50 mV200[2]
Darodipine (PY 108-068)-20 mV10[2]
Nifedipine-50 mV1000[2]
Nifedipine-20 mV50[2]
Binding Affinity for the Dihydropyridine Receptor

The affinity of this compound for the dihydropyridine binding site on cardiac membranes further underscores its potent interaction with L-type calcium channels.

CompoundKD (nM)Reference
This compound 1.0[2]

Selectivity Profile against Other Calcium Channel Subtypes: A Broader Perspective

While some second-generation dihydropyridines have shown activity against T-type (CaV3) channels, this is not a universal characteristic of the class and often requires higher concentrations.[4] N-type (CaV2.2) and P/Q-type (CaV2.1) channels, which are primarily involved in neurotransmitter release, are largely insensitive to dihydropyridines at therapeutic concentrations.

The following diagram illustrates the general signaling pathway of L-type calcium channels in cardiac myocytes and the inhibitory action of this compound.

cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular Ca_channel L-type Ca²⁺ Channel (CaV1.2) Ca_in Ca²⁺ Ca_channel->Ca_in Ro183981 This compound Ro183981->Ca_channel inhibits Ca_out Ca²⁺ Ca_out->Ca_channel influx Contraction Muscle Contraction Ca_in->Contraction triggers Depolarization Membrane Depolarization Depolarization->Ca_channel opens

Caption: Signaling pathway of L-type calcium channel-mediated muscle contraction and its inhibition by this compound.

Experimental Protocols

The determination of calcium channel subtype selectivity is critical for characterizing novel compounds. The following outlines a general experimental workflow for assessing the inhibitory activity of a compound like this compound against different calcium channel subtypes using electrophysiology.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents through specific channel subtypes expressed in a cellular system.

1. Cell Culture and Transfection:

  • HEK-293 or CHO cells are commonly used as they have low endogenous ion channel expression.

  • Cells are transiently or stably transfected with the cDNAs encoding the specific alpha-1 subunit of the calcium channel of interest (e.g., CaV1.2 for L-type, CaV3.1 for T-type, CaV2.2 for N-type, CaV2.1 for P/Q-type) along with the necessary auxiliary subunits (β and α2δ).

  • A reporter gene, such as GFP, is often co-transfected to identify successfully transfected cells.

2. Electrophysiological Recording:

  • Solutions:

    • External solution (in mM): 115 CsCl, 10 BaCl2 (as the charge carrier to avoid Ca2+-dependent inactivation), 10 HEPES, adjusted to pH 7.4 with CsOH.

    • Internal (pipette) solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 10 HEPES, adjusted to pH 7.2 with CsOH.

  • Procedure:

    • Transfected cells are identified by fluorescence microscopy.

    • A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal (>1 GΩ) with the cell membrane.

    • The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of total membrane current.

    • The cell is voltage-clamped at a holding potential (e.g., -80 mV) from which depolarizing voltage steps are applied to elicit calcium channel currents. The specific voltage protocol will depend on the channel subtype being studied.

    • The test compound (e.g., this compound) is applied at various concentrations via a perfusion system.

    • The peak inward current is measured before and after drug application to determine the percentage of inhibition.

    • Concentration-response curves are generated to calculate the IC50 value for each channel subtype.

The following diagram illustrates a typical experimental workflow for determining the selectivity of a compound against different calcium channel subtypes.

cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis Cell_Culture HEK-293 Cell Culture Transfection Transfection with specific Ca²⁺ channel subtype cDNA Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Transfection->Patch_Clamp Drug_Application Application of this compound (varying concentrations) Patch_Clamp->Drug_Application Current_Measurement Measure peak inward current Drug_Application->Current_Measurement Concentration_Response Generate Concentration-Response Curve Current_Measurement->Concentration_Response IC50 Calculate IC₅₀ for each subtype Concentration_Response->IC50 Selectivity Determine Selectivity Profile IC50->Selectivity

Caption: Experimental workflow for determining the selectivity profile of a compound against different calcium channel subtypes.

Conclusion

This compound is a potent, voltage-dependent blocker of L-type calcium channels. While direct comparative data on its effects on other calcium channel subtypes is currently lacking, the established high selectivity of the dihydropyridine class for L-type channels suggests that this compound is likely to be significantly less potent against T-type, N-type, P/Q-type, and R-type channels. Further experimental investigation using standardized electrophysiological protocols is required to definitively establish the complete selectivity profile of this compound and to fully assess its therapeutic potential and potential off-target effects.

References

A Comparative Analysis of Ro 18-3981 and Amlodipine on Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the dihydropyridine calcium channel blockers Ro 18-3981 and amlodipine, with a focus on their effects on vascular smooth muscle. While direct comparative studies are limited, this document synthesizes available data to offer insights into their respective mechanisms and potencies.

Executive Summary

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and amlodipine. It is critical to note that the data for this compound was obtained from myocardial cells, which may not be directly comparable to the vascular smooth muscle data for amlodipine.

Table 1: Inhibitory Potency (IC50) of this compound and Amlodipine

CompoundPreparationStimulusIC50Reference
This compound Isolated guinea-pig cardiac myocytesDepolarization to +10 mV (from -20 mV holding potential)2.3 nM[5][6]
Isolated guinea-pig cardiac myocytesDepolarization to +10 mV (from -50 mV holding potential)100 nM[5][6]
Amlodipine Depolarized rat aortaCa2+-induced contraction1.9 nM
Rat aortic rings40 mM KCl-induced contraction7.5 nM[7]
Rat aortic rings45 mM K+-induced contraction19.4 nM
Pig coronary artery rings35 mM KCl-induced contraction22 nM[7]
Human coronary artery rings35 mM KCl-induced contraction21 nM[7]

Table 2: Effects on Agonist-Induced Vascular Contraction

CompoundPreparationAgonistConcentration of CompoundEffectReference
This compound Isolated aorta from spontaneously hypertensive rats (SHR)Noradrenaline10⁻⁶ MSuppressed maximal response by -54%[8]
Isolated aorta from normotensive Wistar-Kyoto rats (WKY)Noradrenaline10⁻⁶ MSuppressed maximal response by -14%[8]
Amlodipine Rat aortaPhenylephrineNot specifiedBlocked phenylephrine-induced contractions

Mechanism of Action and Signaling Pathways

Both this compound and amlodipine are dihydropyridine derivatives that exert their primary effect by blocking voltage-gated L-type calcium channels in smooth muscle cells.[1][4] This inhibition of calcium influx leads to a decrease in intracellular calcium concentration, which in turn prevents the activation of myosin light chain kinase (MLCK) and subsequent phosphorylation of myosin light chains.[9][10] This ultimately results in the relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.

Amlodipine has been shown to have a dual mechanism of action in human vascular smooth muscle cells. It not only inhibits voltage-dependent calcium influx but can also specifically alter calcium mobilization from internal stores, likely by interacting with the sarcoplasmic reticulum.[11] Furthermore, amlodipine has been found to inhibit the resulting ERK 1/2 activation, suggesting it may interfere with multiple mitogenic signaling pathways.[11]

The following diagram illustrates the primary signaling pathway for dihydropyridine-mediated vascular smooth muscle relaxation.

G DHP Dihydropyridine (this compound, Amlodipine) L_type L-type Ca2+ Channel DHP->L_type Ca_influx Ca2+ Influx Ca_i [Ca2+]i Ca_influx->Ca_i Calmodulin Calmodulin Ca_i->Calmodulin Binds to MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive MLCK_active MLCK (active) MLC Myosin Light Chain MLCK_active->MLC MLC_P Phosphorylated MLC Contraction Vascular Smooth Muscle Contraction MLC_P->Contraction Relaxation Vasodilation

Caption: Signaling pathway of dihydropyridine-mediated vasodilation.

Experimental Protocols

Detailed experimental protocols for direct comparison are not available in the literature. However, based on the methodologies described in the cited studies, a general protocol for assessing the effects of these compounds on vascular smooth muscle contraction can be outlined.

Experimental Workflow: In Vitro Vascular Reactivity Assay

G cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Isolate rat thoracic aorta A2 Cut into 2-3 mm rings A1->A2 A3 Mount in organ bath containing Krebs solution A2->A3 B1 Equilibrate under tension A3->B1 B2 Induce contraction (e.g., with KCl or phenylephrine) B1->B2 B3 Administer cumulative concentrations of test compound (this compound or amlodipine) B2->B3 B4 Record changes in isometric tension B3->B4 C1 Construct concentration-response curves B4->C1 C2 Calculate IC50 values C1->C2

Caption: Generalized workflow for in vitro vascular reactivity studies.

Detailed Methodologies:

  • Tissue Preparation:

    • Male Wistar or Sprague-Dawley rats (250-300g) are euthanized.

    • The thoracic aorta is carefully excised and placed in cold Krebs-Ringer bicarbonate solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

    • The aorta is cleaned of adherent connective and adipose tissues and cut into rings of 2-3 mm in length.

    • The rings are suspended between two stainless steel hooks in a 10-ml organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.

  • Experimental Procedure:

    • Aortic rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the Krebs solution is changed every 15-20 minutes.

    • The viability of the rings is assessed by contracting them with a high concentration of KCl (e.g., 40-80 mM) or an alpha-adrenergic agonist like phenylephrine or noradrenaline (e.g., 1 µM).

    • After washing and returning to baseline, a stable contraction is induced again with the chosen agonist.

    • Once a stable plateau is reached, cumulative concentrations of this compound or amlodipine are added to the organ bath.

    • The relaxation response is recorded as a percentage of the pre-contraction induced by the agonist.

  • Data Analysis:

    • Concentration-response curves are plotted, and the IC50 values (the concentration of the drug that produces 50% of the maximal relaxation) are calculated using non-linear regression analysis.

Conclusion

Both this compound and amlodipine are potent dihydropyridine calcium channel blockers. The available data indicates that both compounds are effective at nanomolar concentrations. Amlodipine is well-documented as a potent vasodilator in various vascular beds. While the vascular effects of this compound are less characterized, its high potency in myocardial cells suggests it is likely a potent vasodilator as well. The voltage-dependency of this compound's action in cardiac tissue is a notable feature that may also be relevant to its effects on vascular smooth muscle.

Further direct comparative studies on vascular smooth muscle preparations are warranted to definitively establish the relative potencies and vascular selectivity of this compound and amlodipine. Such research would provide valuable information for the development of new cardiovascular therapies.

References

Ro 18-3981: A Structural Leap Forward from First-Generation Dihydropyridines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Chemical Structure and its Impact on Pharmacological Activity

For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its therapeutic action is paramount. This guide provides a detailed comparison of Ro 18-3981 and first-generation dihydropyridines (DHPs), focusing on the distinct advantages conferred by the unique chemical structure of this compound. By examining experimental data and underlying mechanisms, we aim to illuminate the rationale behind its development and its potential as a superior therapeutic agent.

First-generation dihydropyridines, such as nifedipine, amlodipine, and felodipine, have long been mainstays in the management of hypertension and angina. However, their utility can be limited by a short duration of action, which necessitates frequent dosing, and a tendency to induce reflex tachycardia as a consequence of rapid vasodilation.[1] These shortcomings spurred the development of newer generation DHPs with improved pharmacokinetic and pharmacodynamic profiles. This compound represents a significant advancement, largely attributable to a key modification in its chemical architecture: the inclusion of a sulphamoyl acetyl side-chain.[2]

The Decisive Advantage: The Sulphamoyl Acetyl Side-Chain

The core structure of dihydropyridines is essential for their activity as L-type calcium channel blockers.[3] However, the substituents on the dihydropyridine ring play a critical role in modulating their affinity, selectivity, and pharmacokinetic properties.[4] In this compound, the presence of a sulphamoyl acetyl side-chain distinguishes it from its predecessors and is the primary driver of its advantageous pharmacological profile.

This side-chain enhances the molecule's affinity for the L-type calcium channel, particularly in a voltage-dependent manner. This means that this compound binds more potently to calcium channels in their depolarized (activated or inactivated) states compared to their resting state.[2] This voltage-dependent inhibition is a key factor in its enhanced efficacy and potentially improved side-effect profile.

Comparative Analysis of In Vitro Efficacy

The superior potency and voltage-dependent action of this compound are evident in electrophysiological studies. Voltage-clamp experiments on isolated cardiac myocytes provide a direct measure of the inhibitory effects of these drugs on L-type calcium currents (ICa,L).

DrugHolding Potential (mV)IC50 (nM)Fold Increase in Potency with DepolarizationReference
This compound -5010043.5[2]
-202.3[2]
Nifedipine -50Not explicitly stated, but less potent than this compoundLess pronounced than this compound[2]
-20Not explicitly stated, but less potent than this compound[2]
Amlodipine -1002400-[5]
Felodipine Not specified0.15-[6]

Note: Direct comparative IC50 values for amlodipine and felodipine under varying holding potentials were not available in the searched literature. The provided values are from different experimental setups.

The data clearly demonstrates that the inhibitory potency of this compound on L-type calcium channels increases significantly as the cell membrane is depolarized. This characteristic is less prominent in first-generation DHPs like nifedipine.[2] This voltage-dependent action allows for a more targeted blockade of calcium channels in tissues that are frequently depolarized, such as vascular smooth muscle and cardiac muscle, potentially leading to greater efficacy at lower concentrations and a reduction in off-target effects.

Pharmacokinetic and Adverse Effect Profile

First-generation DHPs are often characterized by a rapid onset of action and a short half-life, leading to fluctuations in blood pressure and reflex tachycardia.[1] While specific pharmacokinetic data for this compound is not extensively detailed in the provided search results, its chemical structure suggests a more favorable profile. The sulphamoyl acetyl side-chain likely contributes to a longer duration of action, allowing for less frequent dosing and more stable plasma concentrations.

Common Adverse Effects of First-Generation DHPs: [7][8][9][10]

  • Headache

  • Flushing

  • Dizziness

  • Peripheral edema

  • Reflex tachycardia

  • Constipation

The more controlled and voltage-dependent action of this compound is anticipated to mitigate some of these adverse effects, particularly reflex tachycardia, which is often a direct consequence of rapid and profound vasodilation.

Experimental Protocols

Whole-Cell Voltage-Clamp Recording in Isolated Cardiac Myocytes

The following is a generalized protocol for assessing the inhibitory effects of DHPs on L-type calcium channels in isolated cardiac myocytes, based on standard electrophysiological techniques.[11][12][13][14]

1. Cell Isolation:

  • Ventricular myocytes are enzymatically isolated from guinea pig or rat hearts.
  • The heart is retrogradely perfused with a collagenase-containing solution to digest the extracellular matrix.
  • The digested tissue is gently triturated to release individual myocytes.
  • Cells are stored in a high-potassium "KB" medium to maintain their viability.

2. Electrophysiological Recording:

  • Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope.
  • The chamber is perfused with an external solution containing physiological concentrations of ions, with specific blockers for sodium and potassium channels to isolate the calcium current.
  • A glass micropipette with a tip resistance of 2-5 MΩ is filled with an internal solution containing cesium to block outward potassium currents and EGTA to buffer intracellular calcium.
  • The micropipette is brought into contact with the cell membrane to form a high-resistance "giga-seal".
  • The membrane patch under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the total membrane current.

3. Voltage-Clamp Protocol:

  • The membrane potential is held at a resting potential (e.g., -80 mV).
  • To elicit the L-type calcium current (ICa,L), the membrane is depolarized to a test potential (e.g., +10 mV) for a duration of 200-300 ms.
  • To assess voltage-dependent inhibition, the holding potential is varied (e.g., -50 mV and -20 mV) prior to the depolarizing pulse.
  • The peak inward current during the depolarizing pulse is measured as the ICa,L.

4. Drug Application and Data Analysis:

  • A stable baseline ICa,L is established.
  • The DHP of interest (this compound, nifedipine, amlodipine, or felodipine) is added to the external solution at various concentrations.
  • The percentage of inhibition of ICa,L at each concentration is calculated.
  • Dose-response curves are constructed, and the IC50 value (the concentration at which 50% of the current is inhibited) is determined for each drug at different holding potentials.

Visualizing the Mechanisms

G cluster_0 First-Generation DHP Action cluster_1 This compound Action Nifedipine Nifedipine L_type_Ca_Channel_1 L-type Ca2+ Channel (Resting State) Nifedipine->L_type_Ca_Channel_1 Blockade Amlodipine Amlodipine Amlodipine->L_type_Ca_Channel_1 Felodipine Felodipine Felodipine->L_type_Ca_Channel_1 Vasodilation_1 Rapid Vasodilation Reflex_Tachycardia Reflex Tachycardia Vasodilation_1->Reflex_Tachycardia Ro_18_3981 Ro_18_3981 Sulphamoyl_Side_Chain Sulphamoyl Acetyl Side-Chain Ro_18_3981->Sulphamoyl_Side_Chain L_type_Ca_Channel_2 L-type Ca2+ Channel (Depolarized State) Ro_18_3981->L_type_Ca_Channel_2 High Affinity Voltage-Dependent Blockade Vasodilation_2 Controlled Vasodilation Reduced_Tachycardia Reduced Reflex Tachycardia Vasodilation_2->Reduced_Tachycardia

Figure 1: Simplified signaling pathway comparing the action of first-generation DHPs and this compound.

G Start Start Isolate_Myocytes Isolate Cardiac Myocytes Start->Isolate_Myocytes Whole_Cell_Config Achieve Whole-Cell Configuration Isolate_Myocytes->Whole_Cell_Config Set_HP Set Holding Potential (-80 mV, -50 mV, -20 mV) Whole_Cell_Config->Set_HP Depolarize Depolarize to +10 mV Set_HP->Depolarize Record_ICaL Record Baseline ICa,L Depolarize->Record_ICaL Apply_DHP Apply DHP (Increasing Concentrations) Record_ICaL->Apply_DHP Record_Inhibited_ICaL Record Inhibited ICa,L Apply_DHP->Record_Inhibited_ICaL Analyze_Data Calculate % Inhibition and IC50 Record_Inhibited_ICaL->Analyze_Data End End Analyze_Data->End

References

Correlating Ro 18-3981 Binding Affinity with Functional Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dihydropyridine calcium channel blocker, Ro 18-3981, correlating its binding affinity with its functional inhibitory effects. The data presented herein is compiled from published experimental findings to offer an objective comparison with other relevant compounds.

Quantitative Data Summary

The following tables summarize the binding affinity and functional inhibition data for this compound and its comparators, darodipine and nifedipine.

Table 1: Binding Affinity of Dihydropyridines to Guinea-Pig Cardiac Membranes

CompoundK D (nM)Radioligand
This compound 1.0 (+)-[ 3 H]-PN 200-110

Table 2: Functional Inhibition of Myocardial Ca 2+ Channels by this compound in Guinea-Pig Myocytes

Holding Potential (V h )IC 50 (nM)
-50 mV100
-20 mV2.3

IC 50 values represent the concentration required for 50% inhibition of the Ca 2+ current.

Table 3: Comparison of Negative Inotropic Effects of Dihydropyridines on Isolated Guinea-Pig Left Atria

CompoundNegative Inotropic IC 50 (nM) at 5.9 mM K +Fold Reduction in IC 50 at 24 mM K +
This compound 137137
DarodipineNot explicitly stated, but 8-fold reduction observed8
NifedipineNot explicitly stated, but 20-fold reduction observed20

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to its target receptor.

Objective: To determine the dissociation constant (K D ) of this compound for the dihydropyridine binding site on Ca 2+ channels.

Methodology:

  • Membrane Preparation: Cardiac membranes were prepared from guinea-pig hearts.

  • Binding Reaction: Membranes were incubated with a fixed concentration of the radiolabeled dihydropyridine, (+)-[ 3 H]-PN 200-110, and varying concentrations of the unlabeled competitor drug (this compound).

  • Incubation: The reaction mixture was incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand were separated via rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, was measured using liquid scintillation counting.

  • Data Analysis: The K D value was calculated from competition binding curves using the Cheng-Prusoff equation.

Voltage-Clamp Electrophysiology

This technique measures the ion currents across the membrane of excitable cells, such as cardiomyocytes.

Objective: To determine the concentration-dependent inhibition of the L-type Ca 2+ current (I Ca ) by this compound at different membrane potentials.

Methodology:

  • Cell Isolation: Single ventricular myocytes were isolated from guinea-pig hearts.

  • Patch-Clamp Configuration: The whole-cell patch-clamp technique was employed to control the membrane potential and record ionic currents.

  • Experimental Solutions: The external solution contained physiological ion concentrations, while the internal (pipette) solution was designed to isolate the Ca 2+ current.

  • Voltage Protocol: The membrane potential was held at a specific holding potential (V h ), either -50 mV or -20 mV. Depolarizing voltage steps were applied to elicit the Ca 2+ current.

  • Drug Application: this compound was applied at various concentrations to the external solution.

  • Data Acquisition and Analysis: The peak Ca 2+ current was measured before and after drug application. The concentration-response curve was plotted to determine the IC 50 value at each holding potential.

Isolated Atria Contractility Assay

This ex vivo method assesses the effect of a compound on the contractile force of heart muscle.

Objective: To measure the negative inotropic (force-reducing) effect of this compound, darodipine, and nifedipine on isolated cardiac tissue.

Methodology:

  • Tissue Preparation: The left atria were dissected from guinea-pig hearts and mounted in an organ bath containing a physiological salt solution.

  • Stimulation: The atria were electrically stimulated at a constant frequency (e.g., 1 Hz) to induce regular contractions.

  • Tension Measurement: The contractile force was measured using a force-displacement transducer.

  • Drug Administration: The dihydropyridines were added to the organ bath in a cumulative concentration-dependent manner.

  • Experimental Conditions: The experiment was performed at two different extracellular potassium concentrations (5.9 mM and 24 mM) to assess the effect of membrane depolarization on drug potency.

  • Data Analysis: The concentration-response curves for the reduction in contractile force were constructed to determine the IC 50 values under each condition.

Visualizations

Signaling Pathway of Dihydropyridine Action

DHP_Action_Pathway extracellular Extracellular Space membrane Cell Membrane intracellular Intracellular Space Ca_channel L-type Ca²⁺ Channel (Voltage-Gated) Ca_ion_in Ca²⁺ Ca_channel->Ca_ion_in Influx DHP This compound (Dihydropyridine) DHP->Ca_channel Binds to & Inhibits Ca_ion_out Ca²⁺ Contraction Muscle Contraction Ca_ion_in->Contraction Depolarization Membrane Depolarization Depolarization->Ca_channel Opens

Caption: Dihydropyridine (this compound) inhibits L-type Ca²⁺ channels, blocking Ca²⁺ influx and muscle contraction.

Experimental Workflow: Voltage-Clamp Assay

Voltage_Clamp_Workflow start Start isolate_cells Isolate Guinea-Pig Ventricular Myocytes start->isolate_cells patch_clamp Establish Whole-Cell Patch-Clamp isolate_cells->patch_clamp set_Vh Set Holding Potential (-50 mV or -20 mV) patch_clamp->set_Vh record_baseline Record Baseline Ca²⁺ Current set_Vh->record_baseline apply_drug Apply this compound (Varying Concentrations) record_baseline->apply_drug record_drug_effect Record Ca²⁺ Current in Presence of Drug apply_drug->record_drug_effect record_drug_effect->apply_drug Repeat for each concentration analyze Analyze Data & Determine IC₅₀ record_drug_effect->analyze end End analyze->end

Caption: Workflow for determining the IC₅₀ of this compound using the voltage-clamp technique.

Logical Relationship: Affinity vs. Inhibition

Affinity_Inhibition_Relationship binding_affinity High Binding Affinity (Low KD = 1.0 nM) channel_state Increased Affinity for Inactivated Channel State binding_affinity->channel_state is dependent on depolarization Membrane Depolarization (e.g., Vh = -20 mV) depolarization->channel_state Promotes functional_inhibition Potent Functional Inhibition (Low IC₅₀ = 2.3 nM) channel_state->functional_inhibition Leads to

Caption: The relationship between this compound's binding affinity and its potent functional inhibition.

Comparative Analysis of Ro 18-3981 and Other Dihydropyridine Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the dihydropyridine calcium channel blocker Ro 18-3981 with other cardiovascular agents, specifically darodipine and nifedipine. The data is based on in-vitro experiments assessing their effects on myocardial Ca2+ channels and contractile force.

Data Summary

The following tables summarize the key quantitative findings from the comparative studies.

Table 1: Inhibition of Myocardial Ca2+ Current (ICa) [1][2]

CompoundHolding Potential (Vh)IC50 (nM)
This compound -50 mV100
-20 mV2.3
Darodipine Not SpecifiedNot Specified
Nifedipine Not SpecifiedNot Specified

Table 2: Negative Inotropic Effect on Guinea-Pig Left Atria [1][2]

CompoundExtracellular K+ (mM)Negative Inotropic IC50 (nM)Fold Reduction in IC50 with Increased K+
This compound 5.9137137
241
Darodipine 5.9Not Specified8
24Not Specified
Nifedipine 5.9Not Specified20
24Not Specified

Table 3: Binding Affinity to Dihydropyridine Receptor [1][2]

CompoundBinding SiteKD (nM)
This compound (+)-[3H]-PN 200-1101.0

Experimental Protocols

Inhibition of Myocardial Ca2+ Current[1][2]
  • Cell Preparation: Isolated cardiac myocytes were prepared from guinea pigs.

  • Voltage Clamp Experiments: Whole-cell voltage-clamp experiments were conducted to measure the Ca2+ current (ICa).

  • Experimental Conditions: The inhibition of the Ca2+ current by this compound was measured at two different membrane holding potentials: -50 mV and -20 mV. Myocytes were depolarized to +10 mV from these holding potentials.

  • Data Analysis: The concentration of the drug that caused 50% inhibition of the Ca2+ current (IC50) was determined.

Negative Inotropic Effect[1][2]
  • Tissue Preparation: Isolated, electrically-stimulated left atria from guinea pigs were used.

  • Experimental Setup: The atria were placed in an organ bath and stimulated electrically to contract.

  • Drug Application: The dihydropyridines were added to the bath in increasing concentrations.

  • Measurement: The reduction in contractile force (negative inotropic effect) was measured.

  • Potassium Concentration: The experiment was performed at two different extracellular potassium concentrations (5.9 mM and 24 mM) to assess the potential-dependent effects.

  • Data Analysis: The IC50 values for the reduction in contractile force were calculated.

Receptor Binding Assay[1][2]
  • Membrane Preparation: Cardiac membranes were prepared from guinea pigs.

  • Radioligand Binding: The affinity of this compound for the dihydropyridine binding site was determined using the radioligand (+)-[3H]-PN 200-110.

  • Data Analysis: The dissociation constant (KD) was calculated to quantify the binding affinity.

Visualizations

Mechanism of Action of Dihydropyridine Calcium Channel Blockers

The following diagram illustrates the proposed mechanism of action for dihydropyridine calcium channel blockers like this compound, which involves state-dependent binding to the L-type calcium channel.

cluster_membrane Cell Membrane Ca_Channel_Resting L-type Ca2+ Channel (Resting State) Ca_Channel_Open L-type Ca2+ Channel (Open State) Ca_Channel_Inactivated L-type Ca2+ Channel (Inactivated State) Ca_Channel_Open->Ca_Channel_Inactivated Inactivates Ca_Influx Ca2+ Influx Ca_Channel_Open->Ca_Influx Ca_Channel_Inactivated->Ca_Channel_Resting Recovers Blocked_Channel Blocked Channel (High Affinity) Depolarization Depolarization Depolarization->Ca_Channel_Resting Opens Repolarization Repolarization DHP Dihydropyridine (e.g., this compound) DHP->Ca_Channel_Inactivated Binds Preferentially Contraction Muscle Contraction Ca_Influx->Contraction Reduced_Ca_Influx Reduced Ca2+ Influx Blocked_Channel->Reduced_Ca_Influx Prevents Reduced_Contraction Reduced Contraction Reduced_Ca_Influx->Reduced_Contraction

Caption: State-dependent blockade of L-type Ca2+ channels by dihydropyridines.

References

Safety Operating Guide

Navigating the Disposal of Ro 18-3981: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific disposal protocols for the research chemical Ro 18-3981 necessitates a comprehensive approach rooted in established principles of laboratory safety and hazardous waste management. This guide provides essential, step-by-step procedural information for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this and other novel or uncharacterized chemical compounds.

In the absence of a dedicated Safety Data Sheet (SDS) for this compound, a risk-based assessment is the critical first step. This process involves evaluating the compound's known properties and potential hazards to determine the appropriate disposal pathway. This compound is identified in scientific literature as a dihydropyridine calcium channel blocker, which suggests it is a biologically active organic molecule. Therefore, it must be treated as a potentially hazardous chemical waste.

Core Principles of Chemical Waste Management

Before proceeding with disposal, it is imperative to adhere to the foundational principles of laboratory waste management. These practices are designed to minimize risk to personnel and the environment.

  • Waste Minimization: The most effective waste management strategy is to minimize its generation. This can be achieved by ordering only the necessary quantities of chemicals for your research and avoiding the accumulation of unused materials.[1][2]

  • Segregation: Never mix different waste streams.[3][4][5] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Keep halogenated and non-halogenated solvents separate, and do not mix organic and inorganic wastes.

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.[1][2][6] Do not use abbreviations or chemical formulas. The label should include the words "Hazardous Waste" and list all components.

  • Container Management: Use appropriate, compatible, and leak-proof containers for waste collection.[4][5][6] Containers must be kept closed except when adding waste.[1][2][4]

Step-by-Step Disposal Procedure for this compound

When a specific SDS is unavailable, the following procedural steps should be followed in close consultation with your institution's Environmental Health and Safety (EHS) department.

  • Hazard Characterization (Presumptive):

    • Treat this compound as a hazardous substance due to its biological activity.

    • Assume it may be toxic if ingested, inhaled, or absorbed through the skin.

    • Consider it a potential environmental hazard.

  • Consult Institutional Experts:

    • Crucially, contact your institution's EHS office. They are the definitive resource for guidance on chemical disposal and are familiar with federal, state, and local regulations.

    • Provide the EHS office with all available information on this compound, including its chemical name, structure (if known), and any published literature.

  • Waste Collection and Storage:

    • Collect waste this compound, including any contaminated materials (e.g., gloves, absorbent pads, and rinsed glassware), in a designated hazardous waste container.

    • The first rinse of any container that held the chemical should be collected as hazardous waste.[7] For highly toxic chemicals, the first three rinses must be collected.[7]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2] This area must be at or near the point of generation.[1][2]

    • Ensure the storage area has secondary containment to capture any potential leaks.[4][6]

  • Arrange for Pickup and Disposal:

    • Once the waste container is full, or in accordance with your institution's policies, request a waste pickup from the EHS department.[1][2]

    • EHS will then manage the final disposal through a licensed hazardous waste vendor.

Never dispose of this compound or any other laboratory chemical down the drain or in the regular trash unless explicitly permitted by your EHS office. [2][8][9][10]

Decision-Making Flowchart for Chemical Disposal

The following diagram illustrates the logical workflow for assessing and managing the disposal of a research chemical like this compound.

ChemicalDisposalWorkflow start Start: Chemical Requiring Disposal sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check sds_yes Follow disposal instructions in Section 13 of the SDS. sds_check->sds_yes Yes sds_no Treat as a chemical of unknown toxicity. sds_check->sds_no No consult_ehs CRITICAL STEP: Consult your institution's Environmental Health and Safety (EHS) office. sds_yes->consult_ehs Confirm with EHS if unsure hazard_assessment Conduct a risk assessment based on known chemical properties and biological activity. sds_no->hazard_assessment hazard_assessment->consult_ehs collect_waste Collect waste in a labeled, compatible, and sealed hazardous waste container. consult_ehs->collect_waste store_waste Store in a designated Satellite Accumulation Area with secondary containment. collect_waste->store_waste request_pickup Request a hazardous waste pickup from EHS. store_waste->request_pickup end End: Proper Disposal Managed by EHS request_pickup->end

References

Safety Information for Handling Ro 18-3981 Is Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive safety and handling information, including a specific Safety Data Sheet (SDS), for the compound Ro 18-3981 is not available in publicly accessible resources. As a result, detailed guidance on personal protective equipment (PPE), emergency procedures, and disposal protocols specific to this substance cannot be provided.

This compound is cited in scientific literature as a research chemical. For any research chemical, it is crucial to adhere to standard laboratory safety practices and to consult with a qualified safety professional before handling. In the absence of specific data for this compound, a conservative approach should be taken, treating the compound as potentially hazardous.

General Guidance for Handling Research Chemicals of Unknown Hazard:

In the absence of a specific SDS, the following general precautions are recommended for handling any chemical of unknown toxicity:

  • Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield should always be worn.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. The specific glove material should be chosen based on its resistance to the solvent being used, if any.

    • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to protect the skin.

  • Hygiene Measures: Avoid all personal contact with the compound. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Spill and Disposal: Have a spill kit readily available. All waste containing the compound should be treated as hazardous and disposed of in accordance with institutional and local regulations.

Researchers, scientists, and drug development professionals are strongly advised to contact the supplier of this compound to request a Safety Data Sheet. This document is the primary source of detailed safety information and is essential for conducting a proper risk assessment before any handling of the substance. Without the specific information contained in an SDS, it is not possible to create the detailed operational and disposal plans required for safe laboratory practice.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ro 18-3981
Reactant of Route 2
Reactant of Route 2
Ro 18-3981

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.